molecular formula C12H13NO4 B1349377 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 56617-47-1

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1349377
CAS No.: 56617-47-1
M. Wt: 235.24 g/mol
InChI Key: JIKAEHOGWAHVIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-10-4-2-9(3-5-10)13-7-8(12(15)16)6-11(13)14/h2-5,8H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKAEHOGWAHVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60972057
Record name 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56617-47-1
Record name 3-Pyrrolidinecarboxylic acid, 1-(4-methoxyphenyl)-5-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056617471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Emerging Therapeutic Potential of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidinone Scaffold as a Privileged Structure in Drug Discovery

The 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid core represents a versatile and promising scaffold in modern medicinal chemistry. Pyrrolidinone rings are key components in a multitude of biologically active molecules, valued for their favorable pharmacokinetic properties and their ability to engage in various biological interactions.[1][2] This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of derivatives based on this specific scaffold, with a primary focus on their significant potential as anticancer and antimicrobial agents. For researchers and drug development professionals, understanding the nuances of this chemical space is critical for designing next-generation therapeutics.

Synthetic Strategies: Building the Core and Its Derivatives

The construction of the 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold and its subsequent derivatization is a multi-step process that offers considerable flexibility for introducing chemical diversity. The general synthetic pathway can be logically divided into core synthesis and functionalization at the C-3 position.

Core Synthesis: A Robust and Scalable Approach

The foundational step in synthesizing the core scaffold involves the reaction of a primary amine with itaconic acid.[2] This reaction provides a straightforward and efficient method to introduce various substituents at the N-1 position, which is a key determinant of the biological activity of these compounds.

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

A detailed, step-by-step protocol for the synthesis of the core scaffold is as follows:

  • Reaction Setup: A mixture of itaconic acid (1.5 equivalents) and p-anisidine (1 equivalent) is refluxed in water for 2-4 hours.[3]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting crystalline precipitate is filtered off and washed with water. The crude product is then purified by dissolving it in an aqueous 5% sodium hydroxide solution, filtering, and acidifying the filtrate with hydrochloric acid to a pH of 2.[3]

This procedure yields the 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid core, which serves as the starting material for further derivatization.

Derivatization at the C-3 Position: Expanding the Chemical Space

The carboxylic acid moiety at the C-3 position is a versatile handle for introducing a wide array of functional groups, significantly impacting the biological profile of the resulting molecules. A common and effective strategy involves the conversion of the carboxylic acid to a carbohydrazide intermediate.[2][4]

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

  • Esterification: The carboxylic acid is first esterified by refluxing in methanol with a catalytic amount of sulfuric acid for 8 hours. The resulting ester is then neutralized and purified.[3]

  • Hydrazinolysis: The purified ester is subsequently reacted with hydrazine monohydrate in refluxing propan-2-ol to yield the carbohydrazide intermediate.[4]

This carbohydrazide is a key building block for a diverse library of derivatives, including hydrazones, azoles, and other heterocyclic systems, through condensation reactions with various aldehydes and ketones.[4]

G cluster_0 Core Synthesis cluster_1 C-3 Derivatization p-Anisidine p-Anisidine Core_Scaffold 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid p-Anisidine->Core_Scaffold Reflux in Water Itaconic_Acid Itaconic_Acid Itaconic_Acid->Core_Scaffold Ester Methyl Ester Intermediate Core_Scaffold->Ester MeOH, H2SO4 (cat.) Hydrazide Carbohydrazide Intermediate Ester->Hydrazide N2H4·H2O, Propan-2-ol Derivatives Hydrazones, Azoles, etc. Hydrazide->Derivatives Aldehydes/Ketones

Caption: General Synthetic Workflow for 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives.

Anticancer Activity: A Promising Avenue for New Therapeutics

Derivatives of the 1-(aryl)-5-oxopyrrolidine-3-carboxylic acid scaffold have demonstrated significant potential as anticancer agents.[5][6] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with promising results observed particularly in lung cancer models.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these derivatives is highly dependent on the nature of the substituents at both the N-1 aryl ring and the C-3 position.

  • N-1 Aryl Substitution: Modifications to the phenyl ring at the N-1 position can significantly modulate anticancer potency. For instance, the introduction of electron-withdrawing groups can enhance activity.

  • C-3 Derivatization: The conversion of the C-3 carboxylic acid into various heterocyclic moieties, such as oxadiazolethiones and aminotriazolethiones, has been shown to markedly increase anticancer activity against human A549 lung epithelial cells.[5] In some cases, the anticancer activity of these derivatives was significantly higher than that of the standard chemotherapeutic agent, cytarabine.[5]

Table 1: Anticancer Activity of Selected 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives against A549 Lung Cancer Cells

Compound IDN-1 Aryl SubstituentC-3 DerivativeA549 Cell Viability (%) at 100 µMReference
1a 2-hydroxyphenylCarboxylic Acid63.4[4]
1b 3,5-dichloro-2-hydroxyphenylCarboxylic Acid21.2[4]
24b 3,5-dichloro-2-hydroxyphenyl5-Fluorobenzimidazole16.1[4]
17 2-hydroxyphenyl2-oxoindolin-3-ylidene hydrazide26.2[4]
18 3,4,5-trimethoxyphenyl1,3,4-oxadiazolethione28.0[5]
20 3,4,5-trimethoxyphenyl4-amino-1,2,4-triazolethione29.6[5]
Putative Mechanism of Action

While the precise mechanism of action for the 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives is still under investigation, related compounds bearing a trimethoxyphenyl moiety are known to exert their anticancer effects by inhibiting tubulin polymerization.[5] This disruption of the microtubule network leads to cell cycle arrest and ultimately apoptosis. Additionally, some pyrrolidinone derivatives have been implicated in the inhibition of key signaling molecules such as P-glycoprotein and various kinases, which are often overexpressed in cancer cells and contribute to drug resistance.[5]

G Pyrrolidinone_Derivative 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid Derivative Tubulin Tubulin Monomers Pyrrolidinone_Derivative->Tubulin Inhibition of Polymerization Microtubules Microtubule Disruption Tubulin->Microtubules Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Putative Anticancer Mechanism of Action.

Antimicrobial Activity: A Scaffold for Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. The 1-(aryl)-5-oxopyrrolidine-3-carboxylic acid scaffold has emerged as a promising starting point for the discovery of novel antimicrobials.[3][4]

Structure-Activity Relationship (SAR) Insights

The antimicrobial spectrum and potency of these derivatives are highly influenced by the substitutions on the core scaffold.

  • Gram-Positive Activity: Many derivatives exhibit potent, structure-dependent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4]

  • Key Substituents: The incorporation of a thien-2-yl fragment at the C-3 position has been shown to be particularly effective against MRSA.[4] Furthermore, a 5-fluorobenzimidazole moiety coupled with a 3,5-dichloro-2-hydroxyphenyl group at N-1 resulted in a compound with four-fold greater potency than clindamycin against MRSA.[4]

  • Antifungal Potential: Hydrazone derivatives bearing a 5-nitrothien-2-yl moiety have demonstrated promising activity against multidrug-resistant fungal pathogens such as Candida auris and azole-resistant Aspergillus fumigatus.[4]

Table 2: Antimicrobial Activity of Selected 1-(Aryl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Compound IDN-1 Aryl SubstituentC-3 DerivativeTarget OrganismMIC (µg/mL)Reference
14 2-hydroxyphenylThien-2-yl hydrazideMRSA TCH 151616[4]
24b 3,5-dichloro-2-hydroxyphenyl5-FluorobenzimidazoleMRSA TCH 15168[4]
15 2-hydroxyphenyl5-Nitrothien-2-yl hydrazideC. auris16[4]
11b 2-hydroxy-5-methylphenyl5-Nitrothien-2-yl hydrazideS. aureus ATCC 91443.90[3]
Putative Mechanism of Action

The exact antimicrobial mechanism of action for this class of compounds is not yet fully elucidated. However, the lipophilic nature of many of the active derivatives suggests that they may act by disrupting the bacterial cell membrane.[7] This disruption could lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. Further investigation is required to identify the specific molecular targets within the microbial cell.

Other Potential Therapeutic Applications

While the anticancer and antimicrobial activities of 1-(aryl)-5-oxopyrrolidine-3-carboxylic acid derivatives are the most extensively studied, the broader class of pyrrolidinones has been investigated for a range of other therapeutic applications, including anti-inflammatory and anticonvulsant activities.[1][8][9] However, there is currently limited specific data available for derivatives of the 1-(4-methoxyphenyl) scaffold in these areas. The structural similarities to known anticonvulsant and anti-inflammatory agents suggest that this could be a fruitful area for future research.

Conclusion and Future Directions

The 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold is a highly adaptable and promising platform for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the potential for extensive derivatization at the C-3 position, provides a rich chemical space for exploration. The significant anticancer and antimicrobial activities observed for many of these derivatives underscore their potential to address critical unmet medical needs.

Future research in this area should focus on:

  • Elucidation of Mechanisms of Action: A deeper understanding of the specific molecular targets and signaling pathways modulated by these compounds is crucial for rational drug design and optimization.

  • Systematic SAR Studies: Comprehensive studies involving systematic modifications of the scaffold and a wider range of biological assays will be instrumental in developing more potent and selective drug candidates.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds identified through in vitro screening must be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

By leveraging the insights presented in this guide, medicinal chemists and drug development professionals can effectively navigate the chemical landscape of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and unlock their full therapeutic potential.

References

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Molecules. [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). Rasayan Journal of Chemistry. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). Pharmaceuticals. [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2022). International Journal of Molecular Sciences. [Link]

  • Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. (2007). Journal of Medicinal Chemistry. [Link]

  • FACTOR XIA INHIBITORS. (2016).
  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). Molecules. [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2022). Scientific Reports. [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemine Technologija. [Link]

  • Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. (2022). Pharmaceutical Patent Analyst. [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021). International Journal of Molecular Sciences. [Link]

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (2018). Research in Pharmaceutical Sciences. [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2021). Molecules. [Link]

  • Alternate processes for the preparation of pyrrolidine derivatives. (2019).
  • Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. (2020). Molecules. [Link]

  • Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. (2022). Molecules. [Link]

  • Factor XIa Inhibitors as New Anticoagulants. (2018). Journal of Medicinal Chemistry. [Link]

  • Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week. (2023). Journal of the American College of Cardiology. [Link]

  • Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam‐Based Materials. (2018). Macromolecular Chemistry and Physics. [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (2023). Molecules. [Link]

Sources

Methodological & Application

Synthesis of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolidinone Scaffold

The 5-oxopyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry and drug development. This heterocyclic system is a key structural component in a multitude of biologically active compounds, demonstrating a wide array of pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1] The versatility of this scaffold lies in the potential for chemical modification at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity. Specifically, the derivatization of the carboxylic acid at the 3-position and the substitution on the phenyl ring at the 1-position have proven to be fruitful strategies for the development of novel therapeutic agents.

This guide provides a detailed protocol for the synthesis of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its subsequent derivatization into a series of hydrazone compounds. The choice of the 4-methoxyphenyl substituent is strategic, as the methoxy group can influence the electronic properties and metabolic stability of the final compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the experimental choices and methodologies.

Synthetic Pathway Overview

The synthesis of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives follows a well-established multi-step pathway. The overall workflow is depicted in the diagram below, commencing with the formation of the core pyrrolidinone ring, followed by functional group manipulations to generate a versatile carbohydrazide intermediate, which is then condensed with various aromatic aldehydes.

Synthesis_Workflow cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Intermediate Formation cluster_2 Part 3: Derivative Synthesis A p-Anisidine + Itaconic Acid B 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid A->B Reflux in Water C Methyl 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylate B->C Esterification (MeOH, H₂SO₄) D 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide C->D Hydrazinolysis (Hydrazine Hydrate) F 1-(4-Methoxyphenyl)-N'-aryl-5-oxopyrrolidine-3-carbohydrazide Derivatives D->F Condensation (Ethanol, Acetic Acid) E Aromatic Aldehydes E->F

Caption: Overall synthetic workflow for 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.

Experimental Protocols

Part 1: Synthesis of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

The initial step involves a cyclocondensation reaction between p-anisidine and itaconic acid. This reaction proceeds via a Michael addition of the amine to the α,β-unsaturated carbonyl system of itaconic acid, followed by an intramolecular amidation to form the stable five-membered lactam ring.

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Itaconic acid

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Protocol:

  • In a round-bottom flask, combine p-anisidine (1.0 equivalent) and itaconic acid (1.0 equivalent) in distilled water.

  • Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold distilled water to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain pure 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Reactant Molar Mass ( g/mol ) Equivalents
p-Anisidine123.151.0
Itaconic Acid130.101.0

Table 1: Reactants for the synthesis of the core scaffold.

Part 2: Synthesis of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

This two-step process first converts the carboxylic acid to its methyl ester, which is then reacted with hydrazine hydrate to yield the desired carbohydrazide intermediate.

Protocol 2a: Esterification to Methyl 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

The Fischer esterification is an acid-catalyzed equilibrium reaction.[3][4] Using an excess of the alcohol (methanol) as the solvent drives the equilibrium towards the product.[4][5]

Materials:

  • 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Protocol:

  • Dissolve 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 equivalent) in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[3][5]

  • Heat the reaction mixture to reflux for 2-4 hours.[6] Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the excess methanol using a rotary evaporator.[5]

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

Protocol 2b: Hydrazinolysis to 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

The highly nucleophilic hydrazine readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the stable carbohydrazide.

Materials:

  • Methyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate

  • Hydrazine hydrate (80-95%)

  • Ethanol or Isopropanol[6]

Protocol:

  • Dissolve the methyl ester (1.0 equivalent) in ethanol or isopropanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.

  • Reflux the reaction mixture for 4-8 hours. The formation of the carbohydrazide is often indicated by the precipitation of a solid.[7]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry to obtain the pure 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide.

Part 3: Synthesis of 1-(4-Methoxyphenyl)-N'-aryl-5-oxopyrrolidine-3-carbohydrazide Derivatives

The final step involves the condensation of the carbohydrazide with a variety of aromatic aldehydes to form the corresponding hydrazone derivatives. This reaction is typically acid-catalyzed and proceeds via the formation of a Schiff base.[8]

Materials:

  • 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Protocol:

  • Suspend 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add the desired aromatic aldehyde (1.0 equivalent) to the suspension.[9]

  • Add a few drops of glacial acetic acid as a catalyst.[9]

  • Reflux the reaction mixture for 2-6 hours.[9] The progress of the reaction can be monitored by TLC.

  • Upon completion, a precipitate of the hydrazone derivative usually forms.

  • Cool the reaction mixture to room temperature and collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry to obtain the final N'-aryliden-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide derivative.[9]

Derivative Aromatic Aldehyde Expected Biological Activity
1a BenzaldehydeGeneral antimicrobial/antifungal
1b 4-ChlorobenzaldehydeEnhanced antimicrobial activity
1c 4-NitrobenzaldehydePotent antibacterial/anticancer activity
1d 4-MethoxybenzaldehydeModulated activity and solubility

Table 2: Examples of Aromatic Aldehydes for Derivative Synthesis and their Potential Biological Relevance.

Characterization and Data

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of functional groups such as C=O (amide and carboxylic acid/ester), N-H (amide and hydrazide), and C-N bonds.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Elemental Analysis: To determine the percentage composition of elements (C, H, N) and confirm the empirical formula.

Applications and Future Directions

The synthesized 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives are valuable candidates for screening in various biological assays. The structural diversity introduced through the different aromatic aldehydes allows for the exploration of structure-activity relationships (SAR).

Potential Applications:

  • Antimicrobial Agents: The pyrrolidinone core and the hydrazone moiety are known to exhibit antibacterial and antifungal properties.[6][10] These compounds can be screened against a panel of pathogenic bacteria and fungi.

  • Anticancer Agents: Many nitrogen-containing heterocyclic compounds, including pyrrolidinone derivatives, have demonstrated cytotoxic effects against various cancer cell lines.[6]

  • Anti-inflammatory Agents: The 5-oxopyrrolidine-3-carboxylic acid scaffold has been investigated for its potential as an anti-inflammatory agent.[1]

Biological_Applications Core 1-(4-Methoxyphenyl)-5-oxopyrrolidine- 3-carboxylic Acid Derivatives Antimicrobial Antimicrobial Activity Core->Antimicrobial Anticancer Anticancer Activity Core->Anticancer AntiInflammatory Anti-inflammatory Activity Core->AntiInflammatory

Caption: Potential biological applications of the synthesized derivatives.

Further research could involve expanding the library of derivatives by using a wider range of substituted aromatic and heteroaromatic aldehydes. Additionally, modifications at other positions of the pyrrolidinone ring could be explored to further optimize the biological activity.

References

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. (2014). Chemical Technology. Available at: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). Molecules. Available at: [Link]

  • Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. (2022). Molbank. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Available at: [Link]

  • CONDENSATION OF AROMATIC ALDEHYDES, SUBSTITUTED AMINES AND THIOGLYCOLIC ACID UNDER CATALYST FREE CONDITIONS. (2016). Heterocyclic Letters. Available at: [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. (2020). Rasayan Journal of Chemistry. Available at: [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Available at: [Link]

  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. (2022). Molecules. Available at: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. Available at: [Link]

  • p-Anisidine, 2-nitro-. (n.d.). Organic Syntheses. Available at: [Link]

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). Journal of Surfactants and Detergents. Available at: [Link]

  • Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. (2021). Google Patents.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Available at: [Link]

  • A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. (2022). DigitalCommons@TMC. Available at: [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2018). Molecules. Available at: [Link]

  • SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. (2015). Heterocyclic Letters. Available at: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). Molecules. Available at: [Link]

Sources

Application Notes and Protocols for the Utilization of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Nature of the Pyrrolidinone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged structures." The pyrrolidinone ring system is a prominent member of this class, recognized for its versatile biological activities and favorable pharmacological properties.[1][2] This five-membered lactam is a key structural motif in a wide array of natural products and synthetic pharmaceuticals, demonstrating activities ranging from antimicrobial and anticancer to anti-inflammatory and neuroprotective.[1][3]

The utility of the pyrrolidinone scaffold in drug design can be attributed to several key features:

  • Structural Rigidity and Conformational Control: The cyclic nature of the pyrrolidinone ring imparts a degree of conformational rigidity, which can be advantageous for specific binding to biological targets. The non-planar, puckered conformation of the ring allows for a three-dimensional presentation of substituents, facilitating precise interactions within a protein's binding pocket.[4]

  • Hydrogen Bonding Capabilities: The lactam functionality provides both a hydrogen bond donor (N-H, if unsubstituted at N-1) and a hydrogen bond acceptor (C=O), enabling crucial interactions with protein residues.

  • Synthetic Tractability: The pyrrolidinone core can be readily synthesized and functionalized, allowing for the systematic exploration of chemical space and the optimization of biological activity.[5]

  • Favorable Physicochemical Properties: Pyrrolidinone-containing molecules often exhibit desirable ADME (absorption, distribution, metabolism, and excretion) properties, contributing to their potential as drug candidates.

This guide focuses on a specific, promising exemplar of this scaffold: 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid . The presence of the N-1 substituted 4-methoxyphenyl group and the C-3 carboxylic acid provides two key vectors for chemical diversification, making it an excellent starting point for the generation of compound libraries for screening and lead optimization.

Physicochemical Properties of the Scaffold

A foundational understanding of the physicochemical properties of the core scaffold is essential for designing derivatives with optimal drug-like characteristics.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
Appearance Solid
Purity ≥95%

Strategic Derivatization of the Scaffold

The 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold offers two primary points for chemical modification to generate a library of diverse analogs. The rationale behind modifying these positions is to systematically probe the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

G cluster_scaffold Core Scaffold cluster_vectors Diversification Vectors cluster_derivatives Exemplar Derivatives Scaffold 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid R1 Vector 1: C-3 Carboxylic Acid (Modulates interaction with target, solubility) Scaffold->R1 Modification at C-3 R2 Vector 2: N-1 Phenyl Ring (Modulates potency, selectivity, PK properties) Scaffold->R2 Modification at N-1 Amides Amides R1->Amides Esters Esters R1->Esters Hydrazones Hydrazones R1->Hydrazones Azoles Azoles/Diazoles R1->Azoles Ring_Subs Substituted Phenyl Rings (e.g., -OH, -Cl, -F) R2->Ring_Subs

Caption: Diversification strategy for the scaffold.

Vector 1: Modification of the C-3 Carboxylic Acid

The carboxylic acid at the C-3 position is a versatile handle for a wide range of chemical transformations. Its acidic nature can be important for interacting with basic residues in a target protein, but it can also lead to poor cell permeability and metabolic instability. Therefore, its modification is a key strategy in optimizing the scaffold.

  • Esterification: Conversion to esters can improve cell permeability by masking the polar carboxylic acid.

  • Amide Coupling: Formation of amides with a diverse set of amines introduces a wide range of chemical functionalities and allows for the exploration of new interactions with the target.

  • Hydrazide and Hydrazone Formation: The carboxylic acid can be converted to a carbohydrazide, which serves as a key intermediate for the synthesis of hydrazones, azoles, and diazoles. These heterocyclic moieties have been shown to be important for the biological activity of this class of compounds.[6][7]

Vector 2: Modification of the N-1 Phenyl Ring

The 1-(4-methoxyphenyl) group plays a crucial role in orienting the molecule within a binding pocket and can be modified to enhance potency and selectivity.

  • Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, hydroxyl groups, nitro groups) can modulate the electronic properties and steric bulk of this part of the molecule, influencing binding affinity and pharmacokinetic properties.[7][8]

  • Demethylation of the Methoxy Group: Conversion of the methoxy group to a hydroxyl group can introduce a new hydrogen bonding opportunity and alter the metabolic profile of the compound.[9]

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol describes the fundamental synthesis of the scaffold.

Materials:

  • 4-Methoxyaniline

  • Itaconic acid

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 4-methoxyaniline (1 equivalent) and itaconic acid (1 equivalent) in water.

  • Add a stir bar and equip the flask with a reflux condenser.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any unreacted starting materials.

  • Dry the product under vacuum to yield 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

  • The product can be further purified by recrystallization if necessary. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Protocol 2: Synthesis of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide

This intermediate is crucial for the synthesis of many derivatives.

Materials:

  • 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Methanol

  • Sulfuric acid (catalytic amount)

  • Hydrazine hydrate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Filtration apparatus

Procedure:

  • Esterification: Suspend 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

  • Extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Hydrazinolysis: Dissolve the crude methyl ester in a suitable alcohol (e.g., ethanol or isopropanol).

  • Add an excess of hydrazine hydrate.

  • Heat the mixture to reflux for several hours.

  • Upon cooling, the carbohydrazide product will precipitate. Collect the solid by filtration, wash with a small amount of cold solvent, and dry.[7]

Application in Drug Discovery: A Workflow

The 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold can be integrated into a drug discovery workflow as follows:

G cluster_workflow Drug Discovery Workflow Start Scaffold Synthesis Library Library Synthesis (Parallel Chemistry) Start->Library Screening Phenotypic Screening (e.g., Anticancer, Antimicrobial) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Target_ID Target Identification (e.g., Affinity Chromatography, In Silico Prediction) Hit_ID->Target_ID Target_Val Target Validation Target_ID->Target_Val Lead_Opt Lead Optimization (SAR, Biophysical Assays) Target_Val->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A typical drug discovery workflow.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][10]

Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-231)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.[1]

Protocol 4: In Vitro Antimicrobial Activity Screening (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Bacterial/fungal inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Microplate reader (optional, for automated reading)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Inoculation: Inoculate each well (except for a sterility control) with the standardized inoculum. Include a growth control well (inoculum without any compound).

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.[12]

Target Identification and Validation

A critical step after identifying a bioactive "hit" from a phenotypic screen is to determine its molecular target.[13] This is essential for understanding the mechanism of action and for rational lead optimization.

In Silico Target Prediction

Computational methods can be used as a first step to predict potential protein targets for a bioactive compound based on its chemical structure.[14][15] These methods often rely on the principle of chemical similarity, where compounds with similar structures are predicted to bind to similar targets.[14] Several web-based tools and software packages are available for this purpose.

Experimental Target Identification

Several experimental approaches can be employed to identify the protein target of a small molecule:[6][16]

  • Affinity-Based Chemoproteomics: This is a widely used method where the bioactive compound is chemically modified to include a reactive group and/or an affinity tag (e.g., biotin).[6] The modified compound (probe) is then used to "pull down" its binding partners from a cell lysate, which are subsequently identified by mass spectrometry.[16]

  • Photoaffinity Labeling: A photoreactive group is incorporated into the small molecule. Upon UV irradiation, this group forms a covalent bond with the target protein, allowing for its identification.[6]

Biophysical Characterization of Target Engagement

Once a potential target is identified, biophysical assays are crucial to confirm the direct binding of the compound to the protein and to quantify the binding affinity.

Protocol 5: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).[17][18]

Principle: A solution of the ligand (the compound) is titrated into a solution of the macromolecule (the target protein) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.

General Procedure:

  • Sample Preparation: Prepare purified protein and the compound in the exact same buffer to minimize heats of dilution. The concentration of the protein in the cell and the compound in the syringe should be carefully chosen based on the expected binding affinity. For a 1:1 interaction, a 10-fold higher ligand concentration in the syringe is a good starting point.[19]

  • Experiment Setup: Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis: The resulting data is a series of heat pulses for each injection. Integrating these peaks gives the heat change per injection. Plotting this against the molar ratio of ligand to protein generates a binding isotherm, which can be fitted to a suitable binding model to extract the thermodynamic parameters.[12]

Protocol 6: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[11][20] It provides kinetic data (association and dissociation rates) in addition to binding affinity.

Principle: One of the interacting molecules (the ligand, typically the protein) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, the compound) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index, which is detected as a response.

General Procedure:

  • Ligand Immobilization: The target protein is immobilized onto a suitable sensor chip.

  • Analyte Injection: A series of concentrations of the compound are injected over the sensor surface.

  • Data Acquisition: The binding is monitored in real-time, generating a sensorgram (response versus time).

  • Data Analysis: The sensorgrams are fitted to kinetic models to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).[21]

Conclusion and Future Directions

The 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid scaffold represents a valuable starting point for the development of novel therapeutic agents. Its synthetic accessibility and the demonstrated biological potential of its analogs make it an attractive platform for drug discovery campaigns targeting a range of diseases, including cancer and infectious diseases. The strategic application of the protocols and workflows outlined in this guide will enable researchers to efficiently synthesize and screen compound libraries, identify and validate molecular targets, and ultimately drive the optimization of this promising scaffold into clinical candidates. The integration of computational and experimental approaches will be key to unlocking the full therapeutic potential of this privileged chemical framework.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. [Link]

  • In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. Briefings in Bioinformatics. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer Link. [Link]

  • Characterizing Binding Interactions by ITC. TA Instruments. [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

  • In silico Approach to Identify Potent Bioactive Compounds as Inhibitors against the Enoyl-acyl Carrier Protein (acp) Reductase Enzyme of Mycobacterium tuberculosis. Scilit. [Link]

  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. ResearchGate. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. [Link]

  • In Silico Target Prediction. Creative Biolabs. [Link]

  • How does SPR work in Drug Discovery?. deNOVO Biolabs. [Link]

  • Isothermal Titration Calorimetry. The Huck Institutes of the Life Sciences. [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. [Link]

  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. National Center for Biotechnology Information. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. KTU ePubl. [Link]

  • Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. Organic Letters. [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. [Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

Sources

Application Notes & Protocols: A Research Framework for Evaluating 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid in Oncological Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2][3] Specifically, the 5-oxopyrrolidine-3-carboxylic acid moiety has emerged as a promising template for the development of novel therapeutic agents, with various derivatives demonstrating significant antimicrobial and anticancer activities.[4][5][6][7] This document outlines a comprehensive research framework for the investigation of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid , a specific analog for which oncological data is not yet publicly available. While direct evidence is pending, extensive research on structurally related compounds provides a strong rationale for its evaluation as a potential anticancer agent.[8][9][10]

This guide is designed for cancer researchers, drug discovery scientists, and medicinal chemists. It provides a logical, step-by-step workflow for the initial characterization of this compound, from foundational in vitro screening to preliminary mechanistic studies. We will detail the scientific causality behind each experimental choice and provide robust, self-validating protocols to ensure data integrity and reproducibility.

Introduction to the 5-Oxopyrrolidine Scaffold in Oncology

Chemical Structure and Rationale

The target compound, 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 56617-47-1), possesses a rigidified 5-oxopyrrolidine (also known as pyroglutamic acid) core.[11][12] This scaffold is synthetically accessible and offers multiple points for chemical modification to explore structure-activity relationships (SAR). The key structural features include:

  • Aryl Substituent (1-position): The 4-methoxyphenyl group can influence cell permeability, metabolic stability, and potential interactions with hydrophobic pockets of target proteins.

  • Lactam Ring (5-oxopyrrolidine): This core provides a rigid conformation and contains hydrogen bond acceptors (amide oxygen) and potentially donors, crucial for target binding.[1]

  • Carboxylic Acid (3-position): This functional group can be a key pharmacophore, engaging in ionic or hydrogen-bonding interactions with biological targets. It also serves as a synthetic handle for creating esters, amides, and hydrazones to build chemical libraries.[4][6]

The rationale for investigating this scaffold stems from numerous studies demonstrating the anticancer potential of its derivatives. For instance, various analogs have shown potent cytotoxicity against lung (A549), prostate (PPC-1), melanoma (A375), and triple-negative breast cancer (MDA-MB-231) cell lines.[5][6][7][10]

Hypothesized Mechanisms of Action

While the precise target of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is unknown, related heterocyclic compounds exert their anticancer effects through various mechanisms. A primary research goal is to determine which, if any, of these pathways are modulated by the title compound. Potential mechanisms include:

  • Enzyme Inhibition: Pyrrolidine-containing molecules have been developed as inhibitors of key cancer-related enzymes like kinases (e.g., EGFR, Aurora A) and topoisomerases.[2]

  • Induction of Apoptosis: Many effective chemotherapeutics trigger programmed cell death. The 2-pyrrolidinone moiety has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase in cancer cells.[13]

  • Tubulin Polymerization Inhibition: The 3,4,5-trimethoxyphenyl moiety, a common substituent on related scaffolds, is a well-known feature of tubulin inhibitors like combretastatin.[9] While the 4-methoxyphenyl group is simpler, potential interactions with the colchicine-binding site on tubulin could be a plausible mechanism to investigate.

Foundational Research Workflow: From Synthesis to Cellular Screening

A systematic approach is critical to efficiently evaluate the potential of a novel compound. The following workflow provides a logical progression from compound acquisition to initial biological characterization.

G cluster_0 Phase 1: Compound & Assay Setup cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanistic Investigation (for active compounds) cluster_3 Phase 4: Advanced Characterization A Synthesis or Acquisition of Compound B Purity & Identity Confirmation (NMR, LC-MS, HRMS) A->B C Select Cancer Cell Line Panel (e.g., NCI-60 panel logic) B->C D Protocol 1: Cell Viability Assay (MTT/SRB) C->D E Determine IC50 Values D->E F Protocol 2: Apoptosis Assay (Annexin V/PI) E->F G Protocol 3: Cell Cycle Analysis E->G H Protocol 4: Western Blot Analysis F->H G->H I Target Identification Studies H->I J In Vivo Xenograft Models I->J

Caption: Proposed experimental workflow for evaluating a novel compound.

Detailed Experimental Protocols

Protocol 1: Cell Viability and Antiproliferative Assay (MTT Assay)

Causality: The first essential step is to determine if the compound has a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect. The MTT assay is a robust, colorimetric method to quantify viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency.

Methodology:

  • Cell Culture: Plate cancer cells (e.g., A549, MDA-MB-231, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in DMSO. Perform serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls. A positive control like Doxorubicin is recommended.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-only control (representing 100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Data Presentation: Results should be summarized in a table. The following is a template populated with hypothetical data based on related compounds for illustrative purposes.[6][10]

Cancer Cell LineTissue of OriginIC50 (µM) ± SD [Related Compound A]IC50 (µM) ± SD [Related Compound B]
A549Lung Carcinoma15.2 ± 1.88.7 ± 0.9
MDA-MB-231Breast Adenocarcinoma> 5020.1 ± 2.5
PPC-1Prostate Carcinoma8.9 ± 1.14.3 ± 0.6
A375Melanoma5.4 ± 0.72.5 ± 0.3
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

Causality: If the compound reduces cell viability, the next logical step is to determine how the cells are dying. This protocol distinguishes between apoptosis (programmed cell death), a desirable mechanism for anticancer drugs, and necrosis (uncontrolled cell death). In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter and stain the DNA of late apoptotic and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle-treated cells as a negative control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells

Protocol 3: Cell Cycle Analysis

Causality: Many anticancer drugs function by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis. This assay quantifies the DNA content of cells to determine their distribution across different phases of the cell cycle.

Methodology:

  • Cell Treatment: Treat cells in 6-well plates as described in Protocol 2.

  • Cell Harvesting & Fixation: Harvest cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature. RNase A ensures that only DNA is stained.

  • Flow Cytometry: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI.

  • Data Analysis: Generate a histogram of cell count versus DNA content. The G1 phase will have 2n DNA content, the G2/M phase will have 4n, and the S phase will have an intermediate amount. Quantify the percentage of cells in each phase.

Protocol 4: Western Blot Analysis for Key Signaling Proteins

Causality: Following the observation of apoptosis or cell cycle arrest, Western blotting can provide insights into the molecular pathways involved. This technique allows for the detection and semi-quantification of specific proteins. The choice of target proteins is hypothesis-driven based on the results of previous assays.

Methodology:

  • Protein Extraction: Treat cells as before. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved PARP, Cleaved Caspase-3, p-Akt, p-ERK, Cyclin D1). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels across different treatments.

Potential Signaling Pathway Involvement

Based on the known activity of related heterocyclic compounds, a plausible hypothesis is the modulation of critical cell survival pathways like the PI3K/Akt or MAPK/ERK pathways. A primary experiment would be to assess the phosphorylation status of key kinases in these pathways.

G RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK p-RAF ERK ERK MEK->ERK p-MEK Proliferation Cell Proliferation & Survival ERK->Proliferation p-ERK Compound 1-(4-Methoxyphenyl)- 5-oxopyrrolidine- 3-carboxylic acid Compound->RAF Hypothesized Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This document provides a foundational guide for the systematic evaluation of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid as a potential anticancer agent. The proposed workflow, from initial cytotoxicity screening to mechanistic assays, is grounded in established methodologies and the known biological activities of the broader 5-oxopyrrolidine chemical class. Positive results from this in vitro screening cascade would justify advancing the compound to more complex studies, including target deconvolution, medicinal chemistry optimization to improve potency and selectivity, and eventual evaluation in in vivo xenograft models to assess efficacy and safety in a physiological context.

References

  • Grybaitė, B., Mickevičius, V., & Petrikaitė, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5038. Available at: [Link]

  • Grybaitė, B., Mickevičius, V., & Petrikaitė, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. Available at: [Link]

  • Vaškevičiūtė, K., Grybaitė, B., Mickevičius, V., & Petrikaitė, V. (2024). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Journal of Drug Delivery Science and Technology. Available at: [Link]

  • Grybaitė, B., Mickevičius, V., & Petrikaitė, V. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. KTU ePubl. Available at: [Link]

  • Grybaitė, B., Vaškevičiūtė, K., Mickevičius, V., & Petrikaitė, V. (2024). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals, 17(7), 834. Available at: [Link]

  • Bhattacharya, S., et al. (2023). Plant-Derived Anti-Cancer Therapeutics and Biopharmaceuticals. Molecules, 28(14), 5553. Available at: [Link]

  • Pranaitytė, G., Grybaitė, B., Mickevičius, V., Petrikaitė, V., & Endriulaitytė, U. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Open Readings 2024 Conference Proceedings. Available at: [Link]

  • Grybaitė, B., Čikotienė, I., & Mickevičius, V. (2023). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 28(24), 8089. Available at: [Link]

  • Grybaitė, B., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7959. Available at: [Link]

  • Sahu, R., et al. (2024). Recent advancement in pyrrolidine moiety for the management of cancer: A review. Results in Chemistry, 7, 101301. Available at: [Link]

  • Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]

  • Gümüş, M.K., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248404. Available at: [Link]

  • Grybaitė, B., et al. (2023). The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids. National Center for Biotechnology Information. Available at: [Link]

  • Petrikaitė, V., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7806. Available at: [Link]

  • Ramkumar, K., et al. (2013). Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells. Phytotherapy Research, 27(7), 1029-35. Available at: [Link]

Sources

Application Notes and Protocols for Efficacy Testing of 5-Oxopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine core, a five-membered lactam ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention from the scientific community due to their diverse and potent biological activities. This versatile structure has been successfully modified to yield compounds with promising efficacy in a range of therapeutic areas, including oncology, infectious diseases, and neuroscience.[1] The amenability of the 5-oxopyrrolidine ring to chemical modification at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it an attractive starting point for the design of novel drug candidates.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed experimental framework for assessing the efficacy of novel 5-oxopyrrolidine derivatives. We will delve into the underlying mechanisms of action and provide field-proven, step-by-step protocols for a suite of in vitro and in vivo assays. Our focus is to equip you with a robust, self-validating experimental setup to rigorously evaluate your compounds and accelerate their journey from the bench to potential clinical applications.

I. Foundational In Vitro Efficacy Screening

The initial phase of efficacy testing involves a battery of in vitro assays designed to determine the biological activity of the synthesized 5-oxopyrrolidine derivatives. This tiered approach allows for the rapid screening of a library of compounds to identify promising leads for further investigation.

A. Anticancer Activity: Cytotoxicity Assessment

A significant number of 5-oxopyrrolidine derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2] The MTT assay is a widely used, reliable, and straightforward method to quantify the cytotoxic potential of novel compounds.[3]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals that are insoluble in aqueous solutions.[3] These crystals are then solubilized, and the absorbance of the resulting purple solution is measured spectrophotometrically. The intensity of the color is directly proportional to the number of viable, metabolically active cells.[4]

Detailed Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549 lung adenocarcinoma, SH-SY5Y neuroblastoma) in appropriate complete growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete medium.[4]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a stock solution of the 5-oxopyrrolidine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Remove the complete medium from the wells and replace it with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like cisplatin).

    • Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.[6]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[4]

    • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[4]

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[3]

    • Mix thoroughly by gentle pipetting or by shaking the plate on an orbital shaker for 15 minutes.

    • Read the absorbance at 570 nm using a microplate reader.[4]

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The results are typically presented as a dose-response curve, from which the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) can be determined. A lower IC₅₀ value indicates greater cytotoxic potency.

Table 1: Example of Cytotoxicity Data for 5-Oxopyrrolidine Derivatives

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative AA5492415.2
Derivative BA549248.7
Derivative CSH-SY5Y4822.5
CisplatinA549245.1
B. Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC) Determination

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Several 5-oxopyrrolidine derivatives have shown promising activity against clinically relevant bacteria.[7] The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Principle of the Broth Microdilution Assay

This assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[8]

Detailed Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum:

    • Streak the test bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) onto a suitable agar plate and incubate overnight at 37°C.

    • Pick a few colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions:

    • In a 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) to all wells.

    • Add 100 µL of the 5-oxopyrrolidine derivative stock solution (at twice the highest desired final concentration) to the first well of each row.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculation and Incubation:

    • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well with 100 µL of the diluted bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Cover the plate and incubate at 37°C for 18-24 hours.[9]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

The MIC values are reported in µg/mL or µM. A lower MIC value indicates greater antimicrobial potency.

Table 2: Example of Antimicrobial Activity of a 5-Oxopyrrolidine Derivative

CompoundBacterial StrainMIC (µg/mL)
Derivative DStaphylococcus aureus ATCC 292138
Derivative DEscherichia coli ATCC 25922>64
VancomycinStaphylococcus aureus ATCC 292131

II. Probing the Mechanism of Action: Neuroprotective and Antioxidant Properties

Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases.[10] 5-Oxopyrrolidine derivatives with antioxidant and anti-inflammatory properties are therefore promising candidates for the development of neuroprotective agents.

A. Antioxidant Capacity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[11]

Principle of the DPPH Assay

DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[12] The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.

Detailed Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the 5-oxopyrrolidine derivative at various concentrations (dissolved in methanol).

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank (methanol without the compound) and a positive control (e.g., ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.[13]

    • Measure the absorbance at 517 nm using a microplate reader.

Data Analysis

The percentage of radical scavenging activity is calculated as follows:

% Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

The results can be expressed as the EC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

B. Neuroprotective Effects in a Cellular Model of Oxidative Stress

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model to study neurodegenerative processes and to screen for neuroprotective compounds.[5]

Detailed Protocol: Neuroprotection Assay in SH-SY5Y Cells

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in complete growth medium.

    • For differentiation into a more neuron-like phenotype, culture the cells in a low-serum medium containing retinoic acid (e.g., 10 µM) for 5-7 days.[14]

  • Compound Pre-treatment and Induction of Oxidative Stress:

    • Seed the differentiated SH-SY5Y cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the 5-oxopyrrolidine derivative for 2-24 hours.

    • Induce oxidative stress by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA). The optimal concentration and incubation time for the neurotoxin should be determined empirically.

  • Assessment of Cell Viability:

    • After the incubation period with the neurotoxin, assess cell viability using the MTT assay as described in Section I.A.

Data Interpretation

An effective neuroprotective compound will significantly increase the viability of cells treated with the neurotoxin compared to cells treated with the neurotoxin alone.

C. Anti-Neuroinflammatory Activity in Microglia

Microglia are the resident immune cells of the central nervous system, and their chronic activation contributes to neuroinflammation.[15] The murine microglial cell line BV-2 is a common model to study neuroinflammatory processes.[15]

Detailed Protocol: Anti-Neuroinflammatory Assay in BV-2 Cells

  • Cell Culture and Treatment:

    • Culture BV-2 microglial cells in complete growth medium.

    • Seed the cells in a 96-well plate.

    • Pre-treat the cells with the 5-oxopyrrolidine derivative for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[16]

  • Measurement of Nitric Oxide (NO) Production:

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.[17] A decrease in nitrite levels indicates an anti-inflammatory effect.

  • Measurement of Pro-inflammatory Cytokines:

    • Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits. A reduction in cytokine levels signifies anti-inflammatory activity.[15]

D. Elucidating the Molecular Mechanism: Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[18] Activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress.[18]

Investigating Nrf2 Activation by Western Blot

  • Cell Treatment and Lysate Preparation:

    • Treat cells (e.g., SH-SY5Y or BV-2) with the 5-oxopyrrolidine derivative for a specified time.

    • Prepare nuclear and cytosolic protein extracts using a commercial kit.

  • Western Blot Analysis:

    • Separate the protein extracts by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against Nrf2, and downstream target proteins such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Use an antibody against a loading control (e.g., β-actin for cytosolic fraction, Lamin B1 for nuclear fraction) to ensure equal protein loading.

    • Incubate with a suitable secondary antibody and detect the protein bands using a chemiluminescence detection system.

Interpretation

An increase in the nuclear translocation of Nrf2 and the expression of its target proteins (HO-1, NQO1) upon treatment with the 5-oxopyrrolidine derivative would provide strong evidence for the activation of the Nrf2 signaling pathway.[11][19]

Diagram 1: Nrf2 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inhibits 5-Oxopyrrolidine Derivative 5-Oxopyrrolidine Derivative 5-Oxopyrrolidine Derivative->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Ubiquitination & Degradation Ubiquitination & Degradation Nrf2->Ubiquitination & Degradation Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nucleus->ARE Binds to Antioxidant & Cytoprotective Genes (HO-1, NQO1) Antioxidant & Cytoprotective Genes (HO-1, NQO1) ARE->Antioxidant & Cytoprotective Genes (HO-1, NQO1) Induces Transcription in_vivo_workflow start Acclimatization of Animals treatment Daily administration of 5-Oxopyrrolidine Derivative or Vehicle (e.g., 14 days) start->treatment induction Scopolamine Injection (30 min before test) treatment->induction mwm Morris Water Maze (Spatial Learning & Memory) induction->mwm epm Elevated Plus Maze (Anxiety-like Behavior) induction->epm analysis Data Analysis: Escape Latency, Time in Quadrant, Time in Open Arms mwm->analysis epm->analysis end Evaluation of Cognitive Enhancement analysis->end

Caption: In vivo cognitive enhancement workflow.

B. Anti-Neuroinflammatory Effects in an LPS-Induced Model

Systemic administration of LPS in rodents induces a neuroinflammatory response characterized by microglial activation and the production of pro-inflammatory cytokines in the brain. [16]This model is valuable for evaluating the in vivo anti-neuroinflammatory potential of test compounds. [20] Detailed Protocol: LPS-Induced Neuroinflammation Model

  • Animals and Treatment:

    • Use adult mice.

    • Pre-treat the animals with the 5-oxopyrrolidine derivative for a specified period.

    • Administer a single intraperitoneal injection of LPS (e.g., 0.25-1 mg/kg). [20]

  • Assessment of Neuroinflammation:

    • After a designated time (e.g., 24 hours) post-LPS injection, sacrifice the animals and collect brain tissue.

    • Immunohistochemistry: Stain brain sections for microglial markers (e.g., Iba1) to assess microglial activation.

    • ELISA/qPCR: Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) and inflammatory mediators (iNOS, COX-2) using ELISA or qPCR.

Expected Outcome

A successful anti-neuroinflammatory compound will reduce microglial activation and the expression of inflammatory markers in the brains of LPS-treated animals.

IV. Conclusion and Future Directions

The experimental framework outlined in this guide provides a robust and comprehensive approach to evaluating the efficacy of novel 5-oxopyrrolidine derivatives. By systematically progressing from broad in vitro screening to more targeted mechanistic studies and finally to in vivo validation, researchers can efficiently identify and characterize promising drug candidates. The versatility of the 5-oxopyrrolidine scaffold suggests that its therapeutic potential is far from exhausted. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic properties, and exploring their efficacy in a wider range of disease models.

V. References

  • Kairytė, K., Mickevičius, V., & Vaickelionienė, R. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

  • Venkataraman, A., & Ingraham, H. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • Kairytė, K., Mickevičius, V., & Vaickelionienė, R. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. [Link]

  • BenchChem. (2025). A Technical Guide to Substituted 5-Oxopyrrolidine-3-Carboxylic Acids: Synthesis, Characterization, and Biological Activities. BenchChem.

  • Chen, J., Wang, X., & Zhang, Y. (2021). Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation. PLOS One.

  • Gurev, I. O., & Gurev, V. O. (2020). A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. PMC. [Link]

  • Ho, G. T., & Je, J. G. (2018). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PMC. [Link]

  • Kovacic, P., & Somanathan, R. (2014). A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells. PMC. [Link]

  • Morris, R. (2008). Morris water maze: procedures for assessing spatial and related forms of learning and memory. PMC. [Link]

  • Kairytė, K., Mickevičius, V., & Vaickelionienė, R. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC. [Link]

  • Ali, T., Kim, T., & Kim, M. O. (2021). Anti-Inflammatory Effects of Honeysuckle Leaf Against Lipopolysaccharide-Induced Neuroinflammation on BV2 Microglia. MDPI. [Link]

  • Rutkowska, M., & Szyndler, J. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. MDPI. [Link]

  • Ak, T., & Gülçin, İ. (2008). Antioxidant and radical scavenging properties of curcumin. Chemical and Biological Interactions, 174(1), 27-37.

  • Bolognino, I., Giangregorio, N., & Tonazzi, A. (2021). Synthesis and Biological Evaluation of Dantrolene-Like Hydrazide and Hydrazone Analogues as Multitarget Agents for Neurodegenerative Diseases. ResearchGate.

  • Vorhees, C. V., & Williams, M. T. (2014). The Application of a Rodent-Based Morris Water Maze (MWM) Protocol to an Investigation of Age-Related Differences in Human Spatial Learning. ResearchGate.

  • Kairytė, K., Mickevičius, V., & Vaickelionienė, R. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate.

  • Li, X., Li, Y., & Chen, J. (2017). A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium. NIH. [Link]

  • Di Paola, R., & Impellizzeri, D. (2023). Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model. MDPI.

  • Tönnies, E., & Trushina, E. (2017). Evaluation of Anti-inflammatory Nutraceuticals in LPS-induced Mouse Neuroinflammation Model: An Update. PMC. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. PMC. [Link]

  • Yokogawa. (n.d.). CellPathfinder™ High Content Analysis Software System Tutorial. Yokogawa.

  • News-Medical.Net. (2024). Enhancing Morris water maze experiments for researchers. News-Medical.Net.

  • Hinojosa, M. A., & Fernández-López, L. (2022). Cytotoxicity and Effects on the Synapsis Induced by Pure Cylindrospermopsin in an E17 Embryonic Murine Primary Neuronal Culture in a Concentration- and Time-Dependent Manner. MDPI. [Link]

  • Shlosberg, D., & Gartsbein, M. (2019). Pharmacological activation of the Nrf2 pathway attenuates UVB & LPS-induced damage. Morressier. [Link]

  • Schmuck, M., & Schöbel, N. (2016). Characterization of Differentiated SH-SY5Y as Neuronal Screening Model Reveals Increased Oxidative Vulnerability. PMC. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

  • Kairytė, K., Mickevičius, V., & Vaickelionienė, R. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PMC. [Link]

  • Gholamnezhad, Z., & Hosseini, M. (2019). Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation. NIH. [Link]

  • Thibeault, P. E., & Hansen, J. M. (2019). P* upregulates the Nrf2 pathway. ResearchGate.

  • Kairytė, K., Mickevičius, V., & Vaickelionienė, R. (2022). The antimicrobial activity of 5-oxopyrrolidine derivative 21 against... ResearchGate.

  • Clapcote, S. J., & Lipina, T. V. (2011). Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice. PMC. [Link]

  • Venkataraman, A., & Ingraham, H. (2022). (PDF) Elevated plus maze protocol v1. ResearchGate.

  • Sharma, S., & Singh, S. (2023). Differentiating PC12 cells to evaluate neurite densities through live-cell imaging. STAR Protocols.

  • Lee, J. H., & Kim, D. H. (2024). Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata. MDPI. [Link]

  • Di Paola, R., & Impellizzeri, D. (2023). Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. ResearchGate.

  • Su, F., & Liu, Y. (2020). CIRBP Ameliorates Neuronal Amyloid Toxicity via Antioxidative and Antiapoptotic Pathways in Primary Cortical Neurons. PubMed. [Link]

  • ATCC. (n.d.). MTT Cell Proliferation Assay. ATCC.

  • Sharma, A., & Sharma, R. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH. [Link]

  • Kozik, V., & Sieniawska, E. (2020). PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions. NIH. [Link]

  • Zhang, Y., & Liu, Y. (2018). Different influences on mitochondrial function, oxidative stress and cytotoxicity of antibiotics on primary human neuron and cell lines. PubMed. [Link]

  • Abcam. (n.d.). Anti-Neuroinflammatory Assays. Abcam.

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. ResearchGate.

  • Chandrashekar, R., & Kumar, A. (2022). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers. [Link]

  • Sharma, V., & Singh, T. R. (2022). Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model. Frontiers. [Link]

  • Creative Biolabs. (n.d.). LPS induced Neuroinflammation Modeling & Pharmacodynamics Service. Creative Biolabs.

  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.

  • Catino, S., & Pacelli, C. (2018). Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages. Frontiers. [Link]

  • JoVE. (2022). Morris Water Maze Test for Alzheimer's Disease Model In Mice. YouTube. [Link]

  • Lee, D. S., & Jeong, G. S. (2016). 2,3,4′,5-tetrahydroxystilbene-2-O-β-d-glucoside Exerts Anti-Inflammatory Effects on Lipopolysaccharide-Stimulated Microglia by Inhibiting NF-κB and Activating AMPK/Nrf2 Pathways. PubMed. [Link]

  • RJPT SimLab. (n.d.). Assessing Anti-Anxiety Effects through the Elevated Plus Maze in Mice. RJPT SimLab.

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in obtaining this compound with high purity. The unique bifunctional nature of this molecule—possessing both a moderately hydrophobic methoxyphenyl group and a highly polar, acidic carboxylic acid—presents specific chromatographic hurdles that require a nuanced approach.

This document moves beyond generic advice to provide in-depth, mechanistically-driven troubleshooting strategies and protocols grounded in established chromatographic theory and extensive field experience.

Part 1: Core Troubleshooting Guide

This section directly addresses the most common issues observed during the chromatographic purification of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Scenario 1: Normal-Phase Chromatography (Silica Gel)

Silica gel is a common choice for preparative flash chromatography due to its high capacity and cost-effectiveness. However, its acidic surface (pKa ≈ 4.5) creates significant challenges for acidic analytes like our target compound.

Issue 1.1: Severe Peak Tailing or Complete Retention at the Origin

  • Observation: On a TLC plate, the spot for the target compound streaks extensively from the baseline. In a column, the compound either fails to elute or emerges as a very broad, tailing peak, resulting in poor separation and low recovery.

  • Root Cause Analysis: This is a classic symptom of strong, non-ideal interactions between the carboxylic acid moiety of your analyte and the acidic silanol (-Si-OH) groups on the silica surface. The carboxyl group can deprotonate and bind ionically to the silica, leading to a slow, heterogeneous desorption process that manifests as severe tailing.

  • Solution: Mobile Phase Modification with an Acidic Additive

    • Mechanism: To achieve clean elution, you must suppress the ionization of both your target compound and the silica surface silanols. Adding a small amount of a volatile acid, such as acetic acid (AcOH) or formic acid (FA), to your mobile phase accomplishes this. The added acid acts as a competitive binder for the active sites on the silica and, by lowering the eluent's effective pH, ensures your carboxylic acid analyte remains in its neutral, protonated form (-COOH). This promotes a more uniform and predictable interaction based on polarity rather than ionic binding.

    • Protocol:

      • Begin with a moderately polar solvent system (e.g., 50:50 Ethyl Acetate/Hexanes or 95:5 Dichloromethane/Methanol).

      • Supplement this mobile phase with 0.5% to 2% acetic acid .

      • Re-evaluate the separation by TLC. You should observe a significant improvement in spot shape, with the Rf value likely increasing.

      • Apply this optimized, acid-modified mobile phase to your flash column. This is the single most effective solution for tailing of carboxylic acids on silica gel.

Issue 1.2: Low Mass Recovery or Apparent Decomposition

  • Observation: The total mass of the compound recovered after chromatography is significantly lower than the amount loaded, even after accounting for impurities.

  • Root Cause Analysis: While 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is generally stable, prolonged exposure to the highly active surface of silica gel can sometimes lead to irreversible adsorption or, in rare cases, degradation.[1] If the compound remains on the column for an extended period due to an insufficiently strong mobile phase, the chances of loss increase.

  • Solution: Deactivation and Efficient Elution

    • Use an Acid-Modified Eluent: As described above, adding acetic acid will not only improve peak shape but also expedite elution, minimizing the compound's contact time with the stationary phase.

    • Consider Dry Loading: Dissolving the crude material in a strong solvent and then adsorbing it onto a small amount of silica gel before loading it onto the column can improve results. This "dry loading" technique often leads to sharper bands and better resolution compared to liquid injection in a strong, incompatible solvent.[2]

    • Alternative Stationary Phases: If yield issues persist, consider less acidic stationary phases like alumina (neutral or basic grades) or a bonded phase like diol-silica, though these are less common for this type of molecule.

Scenario 2: Reversed-Phase Chromatography (C18 Silica)

Reversed-phase chromatography separates molecules based on hydrophobicity, using a non-polar stationary phase (like C18) and a polar mobile phase (typically water/acetonitrile or water/methanol).[3][4] This mode is excellent for analytical HPLC and can be used for preparative purification, especially for polar compounds.

Issue 2.1: Compound Elutes in the Void Volume (No Retention)

  • Observation: The compound elutes immediately from the column with the solvent front, showing no interaction with the C18 stationary phase.

  • Root Cause Analysis: In a neutral mobile phase (e.g., water/acetonitrile with no additives), the carboxylic acid (pKa ≈ 4-5) will be deprotonated to its highly polar carboxylate anion (-COO⁻). This charged, highly polar species has virtually no affinity for the hydrophobic C18 alkyl chains and is repelled, causing it to elute unretained.[5]

  • Solution: Acidify the Mobile Phase to Suppress Ionization

    • Mechanism: To achieve retention on a C18 column, the analyte must be in its most non-polar (neutral) form. By acidifying the mobile phase to a pH at least 1.5 to 2 units below the analyte's pKa, you ensure the carboxylic acid remains fully protonated (-COOH).[5] This neutral form is significantly more hydrophobic and can now effectively partition into the C18 stationary phase, leading to retention and separation.

    • Protocol:

      • Modify the aqueous portion of your mobile phase (e.g., water) with an acid before mixing with the organic solvent.

      • For analytical HPLC, 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid are standard choices.[6]

      • For preparative flash chromatography, where TFA can be difficult to remove, 0.5-1% Acetic Acid is a more practical alternative.

      • A typical starting gradient for method development would be 10% to 95% Acetonitrile (containing 0.1% FA) in Water (containing 0.1% FA) over 15-20 column volumes.

Issue 2.2: Broad, Asymmetric, or Split Peaks

  • Observation: Even with some retention, the peak shape is poor, exhibiting fronting, tailing, or splitting into multiple peaks.

  • Root Cause Analysis: This often occurs when the mobile phase pH is close to the analyte's pKa. In this pH range, the compound exists as a mixture of its protonated (neutral) and deprotonated (anionic) forms.[5] Since the neutral form is more retained than the anion, the column essentially sees two interconverting species, leading to a distorted peak shape.

  • Solution: Ensure Consistent and Sufficient pH Control

    • Use a Buffered or Strongly Acidified Mobile Phase: Do not rely on unbuffered water. The use of 0.1% TFA or FA provides a stable, low pH environment (typically pH 2-3), ensuring the analyte is in a single, neutral state throughout its transit through the column.[5][7]

    • Check Sample Diluent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions.[8] Dissolving a sample in a very strong, non-polar organic solvent can cause peak distortion upon injection into a highly aqueous mobile phase. Ideally, dissolve the sample directly in the initial mobile phase.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which is the better starting point for this compound: normal-phase or reversed-phase chromatography?

A1: Both methods are viable but require specific mobile phase modifiers.

  • Normal-Phase (Silica Gel) is often preferred for larger-scale preparative work (>1 gram) due to the lower cost of silica gel and solvents. It is highly effective only if you add an acid modifier (like acetic acid) to the eluent.

  • Reversed-Phase (C18) is generally superior for achieving high-resolution separations, making it ideal for final purity analysis (HPLC) and for purifying smaller quantities (<1 gram) where baseline separation from closely-related impurities is critical. It is mandatory to use an acidified mobile phase (with FA or TFA) to achieve retention.

The workflow below can help guide your decision.

start Start: Purify Crude Product scale What is the scale of purification? start->scale large_scale > 1 gram (Preparative Flash) scale->large_scale Large small_scale < 1 gram or Analytical (HPLC / Prep HPLC) scale->small_scale Small / Analytical np_path Use Normal-Phase (Silica Gel) with 0.5-2% Acetic Acid in eluent large_scale->np_path rp_path Use Reversed-Phase (C18) with 0.1% Formic/TFA in eluent small_scale->rp_path evaluate Evaluate separation by TLC or analytical injection np_path->evaluate rp_path->evaluate success Proceed with Purification evaluate->success Good Separation troubleshoot Consult Troubleshooting Guide evaluate->troubleshoot Poor Separation

Caption: Decision tree for selecting the initial chromatographic mode.

Q2: My compound is poorly soluble in my chosen mobile phase. How should I load it onto the column?

A2: This is a common issue. Avoid injecting a large volume of a very strong solvent (like pure DMF or DMSO) as it will disrupt the chromatography.

  • Minimal Strong Solvent: Dissolve your crude material in the absolute minimum volume of a strong, compatible solvent (e.g., Methanol, THF, or DCM).

  • Dry Loading (Recommended): Dissolve your compound in a suitable solvent (e.g., methanol or DCM), add a small amount of silica gel (typically 1-2 times the mass of your crude product), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your pre-packed column. This ensures the compound is introduced to the column in a concentrated band, leading to much better separation.[2]

Q3: Can I add a base like triethylamine (TEA) to the mobile phase to improve peak shape on silica gel?

A3: This is strongly discouraged for acidic compounds. While adding TEA can neutralize the acidic silanol groups on the silica surface, it will also deprotonate your carboxylic acid analyte, converting it into a salt (carboxylate). This ionic species will likely bind irreversibly to the silica gel, leading to very low or zero recovery. Always use an acid modifier for an acidic analyte on silica.

Q4: I've tried everything and the separation is still poor. What are my next options?

A4: If standard normal- and reversed-phase techniques fail, you may need to explore more advanced methods.

  • Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase (e.g., C18) and ion-exchange functionalities.[9] A mixed-mode phase with anion-exchange properties could provide unique selectivity for your acidic compound.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variant of normal-phase chromatography that uses a polar stationary phase (like bare silica or a diol phase) with a reversed-phase type mobile phase (high organic content with a small amount of water). It is particularly effective for retaining and separating very polar compounds that are unretained in reversed-phase.

Part 3: Key Experimental Protocols

Protocol 1: Method Development for Normal-Phase Flash Chromatography
  • TLC Screening:

    • Prepare 3-4 vials of your crude material dissolved in a suitable solvent (e.g., methanol).

    • Prepare eluent jars with different solvent systems. Good starting points are:

      • System A: 30% Ethyl Acetate in Hexanes + 1% Acetic Acid

      • System B: 50% Ethyl Acetate in Hexanes + 1% Acetic Acid

      • System C: 95% Dichloromethane / 5% Methanol + 1% Acetic Acid

    • Spot the TLC plates and run them in the prepared jars.

    • The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4 and show clear separation from major impurities.

  • Column Packing and Loading:

    • Select a column size appropriate for your sample mass (a general rule is a 40:1 to 100:1 ratio of silica mass to crude material mass).

    • Pack the column using the chosen mobile phase (with the acid modifier).

    • Load your sample using the "Dry Loading" method described in the FAQ.

  • Elution and Fraction Collection:

    • Run the column using isocratic (same solvent mixture) or gradient elution. A shallow gradient (e.g., from 20% to 60% EtOAc in Hexanes) often provides the best separation.

    • Collect fractions and monitor them by TLC to identify and combine the pure fractions containing your product.

Protocol 2: Method Development for Reversed-Phase HPLC/Flash
  • Analytical HPLC Scouting:

    • Dissolve a small amount of crude material in 50:50 Water/Acetonitrile.

    • Prepare two mobile phases:

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Inject the sample onto an analytical C18 column using a standard scouting gradient (e.g., 5% to 95% B over 10 minutes).

    • Analyze the chromatogram to determine the retention time of your product and the resolution from impurities.

  • Scaling to Preparative Chromatography:

    • Based on the analytical run, develop a focused gradient for your preparative C18 column. For example, if your product eluted at 60% B, you might run a shallow gradient from 45% to 75% B over 20-30 column volumes.

    • Calculate the appropriate load amount for your column diameter. Do not overload the column, as this will destroy resolution.

    • Dissolve the sample in a minimal amount of a solvent like DMF or DMSO, or ideally, in the initial mobile phase if solubility allows.

    • Run the purification, collect fractions, and analyze by analytical HPLC to confirm purity.

Part 4: Data & Visualization Summaries

Table 1: Recommended Mobile Phase Modifiers
Chromatography ModeStationary PhaseRecommended ModifierTypical ConcentrationPurpose
Normal-Phase Silica GelAcetic Acid (AcOH)0.5 - 2.0%Suppress ionization of analyte and silanols; improve peak shape.
Formic Acid (FA)0.5 - 1.0%Volatile alternative to AcOH, good for LC-MS guided purification.
Reversed-Phase C18Trifluoroacetic Acid (TFA)0.05 - 0.1%Strong ion-pairing agent, excellent for peak shape in HPLC.
Formic Acid (FA)0.1%Good for peak shape, more volatile and MS-friendly than TFA.
Acetic Acid (AcOH)0.5 - 1.0%Weaker acid, good for preparative work where TFA is undesirable.
Troubleshooting Workflow: Correcting Peak Tailing on Silica Gel

start Problem: Severe Peak Tailing on Silica Gel check_mp Analyze Mobile Phase Composition start->check_mp no_acid No Acid Modifier Present check_mp->no_acid No acid_present Acid Modifier Present check_mp->acid_present Yes add_acid Action: Add 1% Acetic Acid to the mobile phase no_acid->add_acid rerun Re-run TLC or Column with modified eluent acid_present->rerun add_acid->rerun eval Is peak shape sharp and symmetrical? rerun->eval success Success: Problem Solved eval->success Yes fail Consider alternative stationary phase (Alumina, Diol) or switch to Reversed-Phase Chromatography eval->fail No

Caption: Logical workflow for diagnosing and solving peak tailing.

References

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?Link

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Link

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Link

  • American Chemical Society. (2017). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. Link

  • MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds...Link

  • Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES...Link

  • Restek. HPLC Troubleshooting Guide. Link

  • MDPI. (2018). Synthesis of a New Chiral Pyrrolidine. Link

  • Phenomenex. (2017). Selectivity for Polar Acids in LC: Tips & Techniques. Link

  • National Institutes of Health (NIH). (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Link

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Link

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Link

  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Link

  • Sigma-Aldrich. HPLC Troubleshooting Guide. Link

  • BenchChem. A Comparative Guide to the Synthetic Routes of Chiral Pyrrolidines. Link

  • Google Patents. Additives for reversed-phase HPLC mobile phases. Link

  • Preprints.org. (2025). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Link

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Link

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Link

  • MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Link

  • UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE. Link

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Link

  • Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Link

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Link

  • PubChem. Pyrrolidone carboxylic acid. Link

  • Chemsrc. 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Link

  • CymitQuimica. 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Link

  • Santa Cruz Biotechnology. 1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid. Link

  • PubChem. 1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Link

Sources

stability issues of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My analytical results show a decrease in the concentration of my compound over a short period in an aqueous buffer. What is the likely cause?

Answer:

The most probable cause for the loss of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid in aqueous solutions is the hydrolysis of the γ-lactam ring. The 5-oxopyrrolidine core is a cyclic amide (a lactam), which can be susceptible to cleavage by water, a reaction that is often catalyzed by acidic or basic conditions.[1][2]

Causality: The rate of hydrolysis of lactams is highly dependent on the pH of the solution.[3][4][5] Both strongly acidic and strongly alkaline environments can significantly accelerate the degradation of the parent compound into its corresponding open-ring amino acid derivative, 4-(4-methoxyphenylamino)-4-carboxybutanoic acid.

Troubleshooting Protocol 1.1: pH-Dependent Stability Assessment

This protocol will help you determine the optimal pH range for your solution and quantify the stability of your compound.

Objective: To evaluate the stability of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid across a range of pH values.

Materials:

  • 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • HPLC or LC-MS/MS system[6][7]

  • Calibrated pH meter

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a stable organic solvent where it is known to be soluble and stable (e.g., DMSO, Methanol).

  • Working Solution Preparation: Dilute the stock solution into each of the prepared aqueous buffers to a final, known concentration (e.g., 10 µg/mL).

  • Time Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot of each working solution by HPLC or LC-MS/MS to determine the initial concentration.

  • Incubation: Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution and analyze it by HPLC or LC-MS/MS.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH value.

Data Interpretation:

pH% Remaining after 24h at 25°C (Hypothetical Data)Stability Profile
385%Moderate Degradation
598%High Stability
795%Good Stability
970%Significant Degradation

The results will reveal the pH at which your compound exhibits maximum stability. For many compounds with lactam rings, a slightly acidic to neutral pH (around 5-7) is often optimal.

FAQ 2: I've observed a change in the color of my solution or the appearance of new peaks in my chromatogram after storing my solution at room temperature. What could be happening?

Answer:

Besides hydrolysis, thermal degradation and oxidation are other potential pathways for instability. The appearance of new peaks strongly suggests the formation of degradation products. The 5-oxopyrrolidine ring, being a derivative of pyroglutamic acid, may be susceptible to thermal decomposition.[8][9][10] Additionally, compounds with electron-rich aromatic rings, like the methoxyphenyl group, can be prone to oxidation, especially in the presence of light, oxygen, or trace metal ions. A related compound, 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid, is noted to be incompatible with strong oxidizing agents.[11]

Causality: Elevated temperatures can provide the activation energy needed for degradation reactions to occur. Light, particularly UV light, can also initiate photo-degradation. Oxidative degradation can lead to a variety of byproducts, which may be colored.

Troubleshooting Protocol 2.1: Forced Degradation Study

This protocol uses stress conditions to rapidly identify potential degradation pathways and degradation products.

Objective: To investigate the effects of heat, light, and oxidative stress on the stability of the compound.

Procedure:

  • Prepare several identical solutions of the compound in a buffer of known stability (determined from Protocol 1.1).

  • Thermal Stress: Incubate one solution at an elevated temperature (e.g., 60°C).

  • Photolytic Stress: Expose another solution to a light source (e.g., a photostability chamber with a UV lamp).

  • Oxidative Stress: To a third solution, add a small amount of an oxidizing agent, such as hydrogen peroxide (e.g., 0.1% H₂O₂).

  • Control: Keep one solution at optimal storage conditions (e.g., 4°C, protected from light).

  • Analysis: After a set period (e.g., 24 hours), analyze all solutions by LC-MS/MS to identify and quantify the parent compound and any new peaks that have formed.

Visualizing the Workflow:

G cluster_prep Preparation cluster_stress Forced Degradation Conditions A Prepare Stock Solution in Organic Solvent B Dilute into Optimal Buffer A->B C Thermal Stress (60°C) B->C D Photolytic Stress (UV Light) B->D E Oxidative Stress (H₂O₂) B->E F Control (4°C, Dark) B->F G LC-MS/MS Analysis C->G D->G E->G F->G H Identify & Quantify Degradants G->H

Caption: Workflow for a forced degradation study.

Interpretation: By comparing the chromatograms of the stressed samples to the control, you can identify the conditions under which your compound is most labile. The mass spectrometry data will be crucial in proposing structures for the observed degradation products.

FAQ 3: How can I prepare and store my solutions to maximize the stability of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid?

Answer:

Based on the chemical principles governing lactam and aromatic ring stability, the following best practices are recommended:

Recommendations for Solution Preparation and Storage:

ParameterRecommendationRationale
Solvent/Buffer Use a slightly acidic to neutral buffer (pH 5-7), or prepare stock solutions in a high-purity organic solvent like DMSO or ethanol.Minimizes acid- or base-catalyzed hydrolysis of the lactam ring.[1][3][5]
Temperature Store solutions at refrigerated temperatures (2-8°C) or frozen (-20°C or -80°C) for long-term storage.Reduces the rate of all chemical degradation pathways, including hydrolysis and thermal decomposition.[8]
Light Exposure Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.Prevents potential photolytic degradation of the aromatic ring or other sensitive functional groups.
Atmosphere For long-term storage of sensitive solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen.Minimizes contact with oxygen, thereby reducing the risk of oxidative degradation.[11]
Purity of Reagents Use high-purity water and buffer components.Trace metal contaminants can catalyze oxidative degradation.

Visualizing the Degradation Pathways:

G cluster_degradation Potential Degradation Products Parent 1-(4-Methoxyphenyl)-5- oxopyrrolidine-3-carboxylic acid Hydrolysis_Product Open-Ring Amino Acid Parent->Hydrolysis_Product  H₂O (Acid/Base) Oxidation_Product Oxidized Species (e.g., on phenyl ring) Parent->Oxidation_Product  O₂ / Light Thermal_Product Decarboxylated or Rearranged Products Parent->Thermal_Product  Heat

Sources

Validation & Comparative

A Comparative Guide to Validating the Mechanism of Action of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects. This guide focuses on a specific analog, 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, and provides a comprehensive framework for validating its mechanism of action. While the precise biological target of this compound is not yet fully elucidated, its structural similarity to other bioactive heterocyclic compounds suggests a plausible role as an enzyme inhibitor.

This document will therefore hypothesize that 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exerts its therapeutic effects through the inhibition of Dihydrofolate Reductase (DHFR), a critical enzyme in both prokaryotic and eukaryotic cell proliferation. We will outline a series of experiments to test this hypothesis, comparing the compound's performance against established anticancer and antimicrobial agents. The experimental design emphasizes a self-validating system, from initial synthesis and characterization to detailed mechanistic studies.

Synthesis and Characterization

The synthesis of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through a straightforward condensation reaction between p-anisidine and itaconic acid.[1]

Reaction Scheme:

G p_anisidine p-Anisidine reflux Reflux in H2O p_anisidine->reflux itaconic_acid Itaconic Acid itaconic_acid->reflux product 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid reflux->product

Caption: Synthesis of the target compound.

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-anisidine (1.0 eq), itaconic acid (1.2 eq), and water.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography.

  • Isolation: Cool the reaction mixture to room temperature, allowing the product to precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure product.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Part 1: Anticancer Activity Validation

In Vitro Cytotoxicity Screening (MTT Assay)

The initial step in validating the anticancer potential of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is to assess its cytotoxicity against a relevant cancer cell line. The A549 human lung adenocarcinoma cell line is a well-established model for such studies. The MTT assay, which measures cell metabolic activity, is a reliable method for determining cell viability.

Experimental Workflow: MTT Assay

G cell_seeding Seed A549 cells in 96-well plate treatment Treat with test compounds (varying concentrations) cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate to allow formazan formation mtt_addition->formazan_formation solubilization Solubilize formazan crystals formazan_formation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: MTT assay workflow for cytotoxicity.

Comparative IC50 Data in A549 Cells

CompoundPutative Mechanism of ActionReported IC50 Range (µM)
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid DHFR Inhibition (Hypothesized) To be determined
CisplatinDNA cross-linking[2][3]3.5 - 43.01[4][5][6][7][8]
MethotrexateDHFR Inhibition[9][10]0.014 - 2.3[11][12]

Note: IC50 values can vary significantly based on experimental conditions such as incubation time and cell density.

Mechanistic Validation: DHFR Enzyme Inhibition Assay

To directly test the hypothesis that 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid inhibits DHFR, an in vitro enzyme inhibition assay is essential. This assay monitors the NADPH-dependent reduction of dihydrofolic acid to tetrahydrofolic acid, a reaction catalyzed by DHFR. The rate of reaction is measured by the decrease in absorbance at 340 nm as NADPH is consumed.

Experimental Protocol: DHFR Inhibition Assay

  • Reaction Mixture Preparation: In a microplate well, combine the assay buffer, purified DHFR enzyme, and the test compound (1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid or methotrexate as a positive control) at various concentrations.

  • Initiation of Reaction: Add NADPH to the reaction mixture.

  • Substrate Addition: Start the reaction by adding the substrate, dihydrofolic acid.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration and determine the IC50 value for enzyme inhibition.

Expected Outcome: If the hypothesis is correct, 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid will exhibit a dose-dependent inhibition of DHFR activity, allowing for the calculation of an IC50 value that can be compared to that of methotrexate.

Part 2: Antimicrobial Activity Validation

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium. Staphylococcus aureus, a common and clinically significant pathogen, serves as an excellent model organism for this validation.

Experimental Workflow: Broth Microdilution

G serial_dilution Prepare serial dilutions of test compounds in broth inoculation Inoculate with standardized bacterial suspension (S. aureus) serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation visual_inspection Visually inspect for bacterial growth (turbidity) incubation->visual_inspection determine_mic Determine MIC (lowest concentration with no visible growth) visual_inspection->determine_mic

Caption: Broth microdilution workflow for MIC determination.

Comparative MIC Data against S. aureus

CompoundMechanism of ActionCLSI MIC Breakpoint (Susceptible)Typical MIC Range (µg/mL)
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid DHFR Inhibition (Hypothesized) To be determined To be determined
VancomycinCell wall synthesis inhibition[4][13][14]≤ 2 µg/mL[2][15]0.5 - 2[16]
TrimethoprimDHFR Inhibition≤ 2/38 µg/mL (with sulfamethoxazole)Varies

Note: MIC values are dependent on the specific strain of S. aureus and the testing methodology.

Mechanistic Validation: Target Engagement in a Cellular Context

To confirm that 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid engages its putative target (DHFR) within a cellular environment, a Cellular Thermal Shift Assay (CETSA) can be employed. This assay is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact A549 cells or S. aureus with either the vehicle control or 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of soluble DHFR remaining at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble DHFR as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Part 3: Direct Binding Affinity Measurement

Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the binding affinity and thermodynamics of the interaction between a small molecule and its protein target. This provides definitive evidence of a direct interaction and quantifies the strength of this interaction.

Experimental Workflow: Isothermal Titration Calorimetry

G prepare_samples Prepare purified DHFR and test compound load_itc Load DHFR into the sample cell and compound into the syringe prepare_samples->load_itc titration Inject compound into DHFR solution in small aliquots load_itc->titration measure_heat Measure the heat released or absorbed after each injection titration->measure_heat data_analysis Analyze the binding isotherm to determine Kd, ΔH, and stoichiometry measure_heat->data_analysis

Caption: Isothermal Titration Calorimetry workflow.

Thermodynamic Parameters to be Determined:

  • Binding Affinity (Kd): The dissociation constant, which quantifies the strength of the interaction.

  • Enthalpy (ΔH): The heat change associated with binding.

  • Stoichiometry (n): The molar ratio of the ligand to the protein in the complex.

By comparing the binding affinity of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid to DHFR with that of known inhibitors like methotrexate and trimethoprim, a quantitative assessment of its potency at the molecular level can be achieved.

Conclusion

This guide provides a comprehensive, multi-faceted approach to validating the hypothesized mechanism of action of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid as a DHFR inhibitor. By integrating in vitro cytotoxicity and antimicrobial screening with direct enzyme inhibition, cellular target engagement, and biophysical binding assays, researchers can build a robust body of evidence to support its mechanism of action. The comparative framework, using well-characterized drugs as benchmarks, ensures that the experimental data generated for this novel compound can be placed in a clear and relevant context for drug development professionals.

References

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [Link]

  • Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period. (n.d.). NIH. [Link]

  • Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole. (n.d.). PMC. [Link]

  • Synthesis, characterization and biological activity of methotrexate-derived salts in lung cancer cells. (n.d.). PMC. [Link]

  • IC50 values of compounds and cisplatin towards A549 cells assessed via... (n.d.). ResearchGate. [Link]

  • Vancomycin Mechanism of Action | Resistance and More | DoseMeRx. (n.d.). DoseMeRx. [Link]

  • IC50 values of free MTX at 12, 24 and 48h for cell lines HTC-116 and A-549. (n.d.). ResearchGate. [Link]

  • Breakpoints Eliminated From CL SI Docum e nt M 1 00 Since 2 0 10. (n.d.). ASM.org. [Link]

  • Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA). (n.d.). Journal of Pure and Applied Microbiology. [Link]

  • Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker. (n.d.). NIH. [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (2024). MDPI. [Link]

  • MiR-204 reduces cisplatin resistance in non-small cell lung cancer through suppression of the caveolin-1/AKT/Bad pathway. (n.d.). Oncotarget. [Link]

  • Ganetespib with Methotrexate Acts Synergistically to Impede NF-κB/p65 Signaling in Human Lung Cancer A549 Cells. (n.d.). PMC. [Link]

  • MIC breakpoints for S. aureus according to EUCAST and CLSI guidelines. (n.d.). ResearchGate. [Link]

  • Laboratory Testing for Vancomycin-resistant Staphylococcus aureus. (2024). CDC. [Link]

  • Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India. (2020). NIH. [Link]

  • Metformin impairs cisplatin resistance effects in A549 lung cancer cells through mTOR signaling and other metabolic pathways. (2021). Spandidos Publications. [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action. (n.d.). PMC. [Link]

  • IC50 values of free MTX at 12, 24 and 48h for cell lines HTC-116 and A-549. (n.d.). ResearchGate. [Link]

  • The 50 % inhibitory concentration (IC50) of cisplatin in A549 and... (n.d.). ResearchGate. [Link]

  • Cell proliferation inhibition rate and IC 50 between A549 and A549/PTX... (n.d.). ResearchGate. [Link]

  • Vancomycin: Mechanism of Action. (2018). YouTube. [Link]

Sources

A Comparative Analysis of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and Its Bioactive Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 5-oxopyrrolidine scaffold, a core component of pyroglutamic acid, serves as a versatile building block for the development of novel therapeutic agents. Its inherent chirality and constrained conformation make it an attractive starting point for designing molecules with specific biological activities. This guide provides a comparative study of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its structurally related analogs, focusing on their synthesis, spectral characterization, and a comparative analysis of their anticancer and antimicrobial properties. The insights presented herein are aimed at researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.

Introduction to the 5-Oxopyrrolidine Scaffold

The 5-oxopyrrolidine ring system is a privileged scaffold in drug discovery, demonstrating a wide array of biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2] This activity is often modulated by the nature and position of substituents on the pyrrolidinone core. The parent compound of this study, 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, features a methoxy-substituted aromatic ring at the N1 position, which can significantly influence its electronic properties and biological interactions. By systematically comparing this compound with its analogs bearing different substituents on the phenyl ring and modifications at the carboxylic acid moiety, we can elucidate key structure-activity relationships (SAR) that govern their therapeutic potential.

Synthesis and Structural Elucidation

The general and robust synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is achieved through a Michael addition reaction between an appropriate aniline derivative and itaconic acid.[3] This reaction typically proceeds in a suitable solvent, such as water or a lower alcohol, under reflux conditions.

General Synthesis Pathway

The synthesis of the parent compound and its analogs follows a conserved pathway, as illustrated below. The selection of the substituted aniline is the primary determinant of the final analog.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aniline_Derivative Substituted Aniline (e.g., p-Anisidine) Reaction_Step Michael Addition (Reflux in H2O or Solvent) Aniline_Derivative->Reaction_Step Itaconic_Acid Itaconic Acid Itaconic_Acid->Reaction_Step Product_Acid 1-(Substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid Reaction_Step->Product_Acid

Caption: General synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids.

Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol is representative and based on established methods for analogous compounds.[3]

  • Reaction Setup: A mixture of p-anisidine (0.1 mol) and itaconic acid (0.15 mol) is prepared in 100 mL of water.

  • Reflux: The mixture is heated to reflux and maintained at this temperature for 8-12 hours, with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is acidified with 5% hydrochloric acid to a pH of approximately 2-3.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Spectroscopic Characterization

The structural confirmation of the synthesized compounds is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. The characteristic signals for the 5-oxopyrrolidine-3-carboxylic acid core are consistently observed across the series of analogs.[4]

  • ¹H NMR:

    • A broad singlet corresponding to the carboxylic acid proton (COOH) is typically observed around 12.5 ppm.

    • The protons of the pyrrolidinone ring (COCH₂, CH, and NCH₂) appear as multiplets in the range of 2.5-4.0 ppm.

    • Aromatic protons and protons of the substituents on the phenyl ring will appear in their characteristic regions. For the parent compound, the methoxy group (OCH₃) protons would be expected as a singlet around 3.8 ppm.

  • ¹³C NMR:

    • The carboxylic acid carbonyl carbon (COOH) resonates at approximately 174 ppm.

    • The lactam carbonyl carbon (C=O) of the pyrrolidinone ring is observed around 172 ppm.

    • The carbons of the pyrrolidinone ring (COCH₂, CH, and NCH₂) typically appear in the 30-55 ppm range.

    • Aromatic carbons and the methoxy carbon will resonate in their expected downfield regions.

Comparative Biological Activity

The true value of synthesizing analogs lies in the potential for enhanced or novel biological activities. This section compares the reported antimicrobial and anticancer activities of various analogs to the baseline activity of the unsubstituted or minimally substituted parent compounds.

Antimicrobial Activity

Derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have demonstrated significant, often selective, activity against Gram-positive bacteria.[5] The carboxylic acid moiety is frequently converted to a hydrazide, which then serves as a handle for introducing further chemical diversity, such as hydrazones, azoles, and other heterocyclic systems.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Analogs

Compound/AnalogSubstituent on Phenyl RingModification at Carboxylic AcidS. aureus (MRSA)E. faecalisC. difficileReference
Parent Acid Analog 2-HydroxyphenylCarboxylic Acid>128>128>128[5]
Analog 1 2-Hydroxy, 3,5-dichloroEster64--[5]
Analog 2 2-HydroxyphenylHydrazone (thien-2-yl)16-32[5]
Analog 3 2-Hydroxy, 3,5-dichloro5-Fluorobenzimidazole8-128[5]
Analog 4 2-Hydroxy-5-methylphenylHydrazone (5-nitrothien-2-yl)Potent activity reported--[6]
Analog 5 4-AcetamidophenylHydrazone (5-nitrothiophene)Promising activity reported--[3]

Data synthesized from multiple sources; direct comparison should be made with caution due to potential variations in experimental conditions.

Key Insights from Antimicrobial Data:

  • The simple carboxylic acid form of the analogs often exhibits weak to no antimicrobial activity.[5]

  • Esterification or conversion to more complex heterocyclic derivatives is crucial for potent antibacterial action.

  • Halogenation of the phenyl ring, as seen in Analog 1 and 3, can enhance activity.

  • The introduction of hydrazone moieties, particularly with nitro-substituted heterocycles, appears to be a highly effective strategy for boosting antimicrobial potency against Gram-positive pathogens.[3][5][6]

Anticancer Activity

The 5-oxopyrrolidine scaffold has also been explored for its anticancer potential. Similar to the antimicrobial analogs, structural modifications play a critical role in determining the cytotoxic efficacy.

Table 2: Comparative Anticancer Activity of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Analogs against A549 Lung Cancer Cells

Compound/AnalogSubstituent on Phenyl RingModification at Carboxylic Acid% Viability at 100 µMReference
Parent Acid Analog 2-HydroxyphenylCarboxylic Acid63.4%[5]
Analog 6 2-Hydroxy, 3,5-dichloroCarboxylic Acid21.2%[5]
Analog 7 2-HydroxyphenylHydrazone (1-naphthyl)31.4%[5]
Analog 8 2-HydroxyphenylHydrazone (thien-2-yl)31.7%[5]
Analog 9 2-Hydroxy, 3,5-dichloro5-Fluorobenzimidazole16.1%[5]
Analog 10 4-AcetamidophenylVarious azoles and hydrazonesCompounds 18-22 showed most potent activity[3]

Data synthesized from multiple sources; direct comparison should be made with caution due to potential variations in experimental conditions.

Key Insights from Anticancer Data:

  • The core 1-aryl-5-oxopyrrolidine-3-carboxylic acid structure can possess moderate anticancer activity.

  • Dihalogenation of the phenyl ring significantly enhances cytotoxicity, as demonstrated by the difference between the parent analog and Analog 6.[5]

  • Derivatization of the carboxylic acid into hydrazones and particularly into more complex heterocyclic systems like benzimidazoles (Analog 9) leads to a substantial increase in anticancer potency.[5]

  • The nature of the substituent on the hydrazone or the type of heterocyclic ring system introduced is a key determinant of the final cytotoxic effect.

Experimental Workflow for Comparative Analysis

A systematic approach is essential for a robust comparative study of these analogs. The following workflow outlines the key experimental stages.

G Start Design Analogs Synthesis Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Bio_Screening Biological Screening (Antimicrobial & Anticancer Assays) Characterization->Bio_Screening Data_Analysis Data Analysis & SAR Bio_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Workflow for comparative analysis of 5-oxopyrrolidine analogs.

Conclusion and Future Directions

The comparative analysis of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its analogs reveals that the 5-oxopyrrolidine scaffold is a highly malleable platform for the development of potent antimicrobial and anticancer agents. While the parent carboxylic acids often exhibit modest activity, their derivatization, particularly at the C3-carboxylic acid position, into hydrazones, azoles, and other heterocyclic systems, is a validated strategy for significantly enhancing biological efficacy. Furthermore, substitution on the N1-phenyl ring, such as with halogens, plays a crucial role in modulating this activity.

Future research in this area should focus on:

  • Systematic SAR studies: A more extensive library of analogs with diverse substituents on the phenyl ring should be synthesized and tested under standardized conditions to build a more comprehensive SAR model.

  • Mechanism of action studies: Elucidating the specific molecular targets and pathways through which these compounds exert their antimicrobial and anticancer effects will be critical for their further development.

  • In vivo evaluation: Promising candidates identified from in vitro screens should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.

By leveraging the foundational knowledge presented in this guide, researchers can continue to explore and optimize the 5-oxopyrrolidine scaffold to develop next-generation therapeutics.

References

  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. Available at: [Link]

  • Bubnienė, U., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(23), 7859. Available at: [Link]

  • Wikipedia. (n.d.). Pyroglutamic acid. Available at: [Link]

  • Bubnienė, U., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(23), 7859. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035. Available at: [Link]

  • Bubnienė, U., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Available at: [Link]

  • Kupcinskas, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3788. Available at: [Link]

  • Mickevičius, V., et al. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available at: [Link]

  • PubChem. (n.d.). 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. Available at: [Link]

  • Wang, W., et al. (2018). Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead. PubMed. Available at: [Link]

  • Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1803. Available at: [Link]

  • Kupcinskas, A., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PubMed. Available at: [Link]

  • Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. (2023). Chemistry & Chemical Technology. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(12), 2849. Available at: [Link]

  • Mickevičius, V., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(11), 2949. Available at: [Link]

Sources

A Comparative Guide to the Structural Confirmation of Synthesized 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the essential analytical techniques required for the unambiguous structural confirmation of a synthesized target compound, 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives, particularly lactams, exhibit a wide spectrum of therapeutic activities.[3] Therefore, the precise and unequivocal confirmation of their structure following synthesis is a critical step in any research and development pipeline. This guide will use the target molecule, 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, as a case study to compare and contrast the data provided by cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis Overview: Establishing the Hypothesis

The structural confirmation process begins with a hypothesized structure based on the synthetic route. A common and effective method for synthesizing N-aryl substituted 5-oxopyrrolidine-3-carboxylic acids involves the reaction of an appropriate aniline with itaconic acid.[4] In this case, the reaction between p-anisidine (4-methoxyaniline) and itaconic acid proceeds via a Michael addition followed by an amide condensation to form the five-membered lactam ring. This reaction is expected to yield the target compound with a molecular formula of C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol .[5] Our analytical task is to prove this hypothesis conclusively.

The Analytical Workflow: A Multi-Pronged Approach

Relying on a single analytical technique is insufficient for rigorous structural proof. Instead, we employ a workflow that uses complementary methods to create a self-validating system. Each technique provides a unique piece of the structural puzzle, and together, they build an unassailable confirmation. The general workflow is outlined below.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis A Crude Synthesized Product B Purification (Recrystallization/Chromatography) A->B Removal of impurities C NMR Spectroscopy (¹H, ¹³C, 2D) B->C Sample Analysis D Mass Spectrometry (HRMS) B->D Sample Analysis E IR Spectroscopy B->E Sample Analysis F Unambiguous Structure Confirmation C->F Data Triangulation D->F Data Triangulation E->F Data Triangulation

Caption: Integrated workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[6] It provides detailed information on the chemical environment, proximity, and connectivity of ¹H (proton) and ¹³C (carbon) nuclei.

Causality in Experimental Choice

For this molecule, a polar aprotic solvent like DMSO-d₆ is an excellent choice. Its polarity effectively dissolves the carboxylic acid, and the deuterated solvent prevents a large interfering solvent signal in the ¹H NMR spectrum. The acidic proton of the carboxylic acid is observable in DMSO-d₆, which is crucial for confirming this functional group.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Parameters: Acquire at least 16 scans for a good signal-to-noise ratio. Observe the spectral window from 0 to 13 ppm to ensure the carboxylic acid proton is captured.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

    • Parameters: Use a proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) may be required due to the lower natural abundance of ¹³C.

Data Interpretation and Comparison

The expected NMR data provides a detailed map of the molecule. The structure with atom numbering for NMR correlation is shown below.

Caption: Structure of the target molecule with numbering for NMR.

¹H NMR Data (Predicted, 400 MHz, DMSO-d₆) ¹³C NMR Data (Predicted, 100 MHz, DMSO-d₆)
Chemical Shift (ppm) Multiplicity
~12.5br s
~7.55d
~6.95d
~3.90t
~3.75s
~3.30m
~2.70m

This data is predicted based on known values for similar structures.[7][8]

Analysis:

  • Aromatic Region: The two doublets around 7.55 and 6.95 ppm, each integrating to 2H, are characteristic of a 1,4-disubstituted (para) benzene ring.

  • Aliphatic Region: The three distinct signals for the pyrrolidinone ring protons (a triplet for C⁴-H₂, a multiplet for C³-H, and a multiplet for C²-H₂) confirm the core structure. Their chemical shifts are consistent with their proximity to the nitrogen and carbonyl groups.[7]

  • Key Singlets: The singlet at ~3.75 ppm corresponds to the methoxy group, and the very downfield, broad singlet at ~12.5 ppm is definitive evidence of the carboxylic acid proton.[7]

  • ¹³C Spectrum: The presence of two carbonyl carbons (~174.5 and ~172.0 ppm), four distinct aromatic carbons, and four aliphatic carbons (including the methoxy carbon) perfectly aligns with the proposed structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

While NMR provides the skeleton, IR spectroscopy excels at confirming the presence of specific functional groups by identifying their characteristic vibrational frequencies.[9] It is a rapid and cost-effective technique to validate the success of a reaction.

Causality in Experimental Choice

Attenuated Total Reflectance (ATR) is the preferred method for modern IR analysis of solids. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra without the need for preparing KBr pellets.

Experimental Protocol: ATR-IR Analysis
  • Sample Preparation: Place a small amount of the purified, dry solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Collection: Collect the spectrum, typically over a range of 4000-600 cm⁻¹. Perform a background scan first, which is automatically subtracted from the sample spectrum.

Data Interpretation and Comparison
Expected IR Absorption Bands Vibrational Mode Significance for Structure Confirmation
3300-2500 cm⁻¹ (broad)O-H stretchConfirms the presence of the carboxylic acid functional group.
~1750-1770 cm⁻¹ (sharp)C=O stretch (Lactam)Indicates the five-membered lactam ring carbonyl. This is typically at a higher frequency than a linear amide.
~1690-1710 cm⁻¹ (sharp)C=O stretch (Carboxylic Acid)Confirms the carbonyl of the carboxylic acid.
~1600, ~1510 cm⁻¹C=C stretch (Aromatic)Evidence of the aromatic ring.
~1250 cm⁻¹C-O stretch (Aryl Ether)Supports the presence of the methoxy group attached to the aromatic ring.

Analysis: The IR spectrum serves as a powerful cross-validation tool. The observation of a very broad O-H stretch, coupled with two distinct carbonyl peaks (one for the lactam and one for the acid), provides compelling evidence that the desired functional groups are present in the final molecule. The absence of a broad N-H stretch (typically ~3300 cm⁻¹) from the starting p-anisidine is also a key indicator of reaction completion.

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the exact molecular weight and elemental composition, serving as the final arbiter of the molecular formula.[6] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can distinguish between compounds with the same nominal mass but different elemental formulas.

Causality in Experimental Choice

Electrospray Ionization (ESI) is the ideal ionization technique for this molecule. It is a soft ionization method that is well-suited for polar, non-volatile compounds like carboxylic acids, typically yielding the protonated molecular ion [M+H]⁺ or other adducts with minimal fragmentation.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ adducts. The instrument's high resolving power will provide a mass measurement accurate to several decimal places.

Data Interpretation and Comparison
Parameter Theoretical Value Expected Experimental Value
Molecular Formula C₁₂H₁₃NO₄N/A
Monoisotopic Mass 235.0845N/A
[M+H]⁺ (protonated) 236.0917236.0917 ± 5 ppm
[M+Na]⁺ (sodiated) 258.0737258.0737 ± 5 ppm

Analysis: Observing an ion peak in the HRMS spectrum with a mass-to-charge ratio (m/z) that matches the theoretical value for [M+H]⁺ or [M+Na]⁺ to within 5 ppm provides unequivocal proof of the compound's elemental composition. This data rules out other potential products or impurities with different formulas and confirms that the molecular weight is precisely what is expected for 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Data Triangulation: Building a Cohesive Structural Proof

  • MS confirms the molecular formula is C₁₂H₁₃NO₄.

  • IR confirms the presence of the required functional groups: a carboxylic acid, a lactam, and a methoxy-substituted aromatic ring.

  • NMR provides the complete structural blueprint, showing how these pieces are connected: a 1,4-disubstituted phenyl ring attached to the nitrogen of a 5-oxopyrrolidine ring, which itself is substituted at the 3-position with a carboxylic acid.

When the data from all three analyses are consistent, the structural assignment can be made with the highest degree of confidence, fulfilling the standards of scientific rigor required for publication and further development.

References

  • Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY.
  • Mickevičius, V., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(15), 5035. Available at: [Link]

  • PubChem. 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
  • Pranaitytė, G., et al. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Open readings 2024 Conference Paper.
  • PubChem. 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.
  • CymitQuimica. 1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid.
  • Mickevičius, V., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals, 16(5), 666. Available at: [Link]

  • Wiley-VCH. Supporting Information for N-(4-Methoxyphenyl)aniline.
  • CymitQuimica. 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.
  • Analytical Techniques International. (2023). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization.
  • Basile, L., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC advances, 9(48), 28221-28231. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248021. Available at: [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Journal of Organic and Inorganic Chemistry.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6479. Available at: [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Aryl-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2][3] Its non-planar, sp³-hybridized nature allows for a greater exploration of three-dimensional chemical space, a key attribute in modern drug design.[3] Within this class, 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives have emerged as a promising chemotype, demonstrating potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6]

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this class of compounds. While specific data for 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is not extensively available in the public domain, we will draw upon published data for structurally related analogs to provide a framework for evaluating molecules of this type. We will delve into the rationale behind common experimental designs, provide detailed protocols for key assays, and present illustrative data to guide researchers in the development and characterization of novel 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives.

I. In Vitro Efficacy Assessment: Foundational Screening

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and cost-effective means to assess the biological activity of a compound and elucidate its mechanism of action. For the 1-aryl-5-oxopyrrolidine-3-carboxylic acid class, in vitro studies have primarily focused on their cytotoxic, antimicrobial, and anti-inflammatory properties.

A. Anticancer Activity

A significant body of research has explored the anticancer potential of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives.[4][5][7] These studies typically involve screening against a panel of human cancer cell lines to determine the compound's potency and selectivity.

Key Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer) are cultured in appropriate media and conditions.[5][7]

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound, 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivative, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in culture media. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).[8]

  • MTT Addition: An MTT solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

Illustrative Data:

CompoundCell LineIC₅₀ (µM)
Derivative A (Example)A549 (Lung)15.2
Derivative B (Example)MDA-MB-231 (Breast)8.7
Doxorubicin (Control)A549 (Lung)0.8

Causality Behind Experimental Choices: The choice of cell lines should reflect a diversity of cancer types to assess the breadth of the compound's activity. The 72-hour incubation period is a standard duration to observe significant effects on cell proliferation. Doxorubicin, a known cytotoxic agent, serves as a positive control to validate the assay's performance.

Workflow for In Vitro Anticancer Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification start Synthesized Compound cell_lines Panel of Cancer Cell Lines (e.g., A549, MDA-MB-231) start->cell_lines mtt MTT Assay for Cell Viability (IC50) cell_lines->mtt apoptosis Apoptosis Assays (e.g., Annexin V/PI) mtt->apoptosis cycle Cell Cycle Analysis (Flow Cytometry) mtt->cycle western Western Blot for Key Signaling Proteins apoptosis->western cycle->western kinase Kinase Inhibition Assays western->kinase end Lead Compound for In Vivo Studies kinase->end

Caption: A generalized workflow for the in vitro screening of novel anticancer compounds.

B. Antimicrobial Activity

Derivatives of 1-aryl-5-oxopyrrolidine-3-carboxylic acid have also been investigated for their ability to inhibit the growth of pathogenic bacteria.[4][9]

Key Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Bacterial Culture: Strains of interest (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium.[9]

  • Compound Preparation: The test compound is serially diluted in a 96-well plate.

  • Inoculation: A standardized suspension of the bacteria is added to each well.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Illustrative Data:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative C (Example)16>64
Derivative D (Example)832
Ciprofloxacin (Control)0.50.25

Causality Behind Experimental Choices: The selection of both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria provides an initial assessment of the compound's spectrum of activity. Ciprofloxacin is a broad-spectrum antibiotic used as a positive control.

II. In Vivo Efficacy Assessment: Translating to a Biological System

Promising candidates from in vitro studies must be evaluated in living organisms to assess their efficacy, pharmacokinetics, and safety. The choice of animal model is critical and depends on the therapeutic area of interest.

A. Anticancer Efficacy in Xenograft Models

For anticancer drug development, xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard.

Key Experimental Protocol: Tumor Growth Inhibition in a Mouse Xenograft Model

Step-by-Step Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells (e.g., A549) are injected subcutaneously into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into groups and treated with the test compound (administered via an appropriate route, e.g., oral, intraperitoneal) or a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.

Illustrative Data:

Treatment GroupMean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control1500-
Derivative B (20 mg/kg)75050
Doxorubicin (5 mg/kg)45070

Causality Behind Experimental Choices: The use of immunocompromised mice is necessary to prevent the rejection of human tumor cells. The subcutaneous implantation site allows for easy monitoring of tumor growth. The dosing regimen is typically determined from prior pharmacokinetic and toxicology studies.

Workflow for In Vivo Anticancer Efficacy Testing

G cluster_0 Pre-clinical Studies cluster_1 Xenograft Model cluster_2 Data Analysis start Lead Compound from In Vitro Screening pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies start->pk_pd tox Toxicology Studies start->tox implant Tumor Cell Implantation (Immunocompromised Mice) pk_pd->implant tox->implant treatment Compound Administration implant->treatment measure Tumor Growth Monitoring treatment->measure tgi Tumor Growth Inhibition (%) measure->tgi biomarker Biomarker Analysis (e.g., Immunohistochemistry) measure->biomarker end Candidate for Further Development tgi->end biomarker->end

Caption: A typical workflow for evaluating the in vivo anticancer efficacy of a lead compound.

B. Models for Other Therapeutic Areas

For other potential applications of 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivatives, different in vivo models would be employed:

  • Antimicrobial: Murine models of systemic or localized infection (e.g., thigh infection model) would be used to assess the compound's ability to reduce bacterial burden.

  • Anti-inflammatory: Models of acute or chronic inflammation, such as the carrageenan-induced paw edema model or collagen-induced arthritis model, would be appropriate.[6]

III. Bridging In Vitro and In Vivo Data: The Path to Clinical Translation

A successful drug development program relies on a strong correlation between in vitro and in vivo data. A compound that is potent in vitro but fails in vivo may have poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism) or unexpected toxicity. Therefore, a comprehensive evaluation of a compound's ADME (absorption, distribution, metabolism, and excretion) properties is crucial.

The 1-aryl-5-oxopyrrolidine-3-carboxylic acid scaffold represents a versatile starting point for the development of new therapeutic agents. This guide has outlined a systematic approach to evaluating the in vitro and in vivo efficacy of derivatives of this class. By employing a logical progression of assays, from initial cell-based screens to robust animal models, researchers can effectively identify and characterize promising drug candidates. The key to success lies in not only demonstrating efficacy but also in understanding the underlying mechanisms of action and ensuring that the compound possesses the necessary drug-like properties for clinical translation.

References

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available from: [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. Available from: [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Center for Biotechnology Information. Available from: [Link]

  • DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI-INFLAMMATORY AGENTS. ResearchGate. Available from: [Link]

  • SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Chemical Technology. Available from: [Link]

  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. Available from: [Link]

  • Animal Models of Neurodegenerative Diseases. National Center for Biotechnology Information. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]

  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers. Available from: [Link]

  • In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. National Center for Biotechnology Information. Available from: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available from: [Link]

  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Emulate. Available from: [Link]

  • Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. ResearchGate. Available from: [Link]

Sources

The Emerging Therapeutic Potential of 1-Phenyl-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives: A Comparative Guide to Anticancer and Antimicrobial Activities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolidinone Scaffold in Drug Discovery

For researchers, scientists, and drug development professionals, the identification of novel molecular scaffolds with significant biological activity is a cornerstone of therapeutic innovation. The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse applications, including nootropics like Piracetam and anticonvulsants such as Levetiracetam.[1][2][3] Its synthetic tractability and ability to present substituents in a defined three-dimensional space make it an attractive starting point for the development of new chemical entities.[2][4] This guide focuses on a specific class of these compounds: 1-phenyl-5-oxopyrrolidine-3-carboxylic acids and their derivatives, with a particular emphasis on the parent compound, 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. While direct, extensive peer-reviewed literature on the biological activity of this specific methoxy-substituted molecule is nascent, a growing body of evidence on closely related analogues reveals a promising landscape of anticancer and antimicrobial properties. This guide will synthesize the available data, compare the performance of key derivatives, and provide the experimental context necessary for researchers to evaluate and potentially build upon these findings.

Chemical Profile of the Core Scaffold

The foundational molecule, 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, possesses a molecular formula of C₁₂H₁₃NO₄ and a molecular weight of 235.23 g/mol .[5] The structure consists of a central 5-oxopyrrolidine (or pyroglutamic acid) ring, with a 4-methoxyphenyl group attached to the nitrogen atom and a carboxylic acid group at the 3-position. This arrangement provides multiple points for chemical modification, a feature that has been extensively exploited to generate libraries of derivatives with varying biological activities.

Comparative Analysis of Biological Activity: Anticancer and Antimicrobial Effects

Recent research has pivoted towards exploring the therapeutic potential of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives in oncology and infectious diseases. The core scaffold itself often exhibits limited activity, but derivatization, particularly at the carboxylic acid and phenyl ring, has yielded compounds with significant potency.

Anticancer Activity

Studies have demonstrated that derivatives of the 1-phenyl-5-oxopyrrolidine-3-carboxylic acid scaffold can exert potent cytotoxic effects against various cancer cell lines. A notable study synthesized a series of derivatives from 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, revealing that compounds bearing hydrazone moieties displayed the most potent anticancer activity against the A549 human lung adenocarcinoma cell line.[6][7][8] Similarly, derivatives of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid have been investigated for their antitumor properties.[9]

Further modifications, such as the introduction of a 3,5-dichloro-2-hydroxyphenyl substituent, have led to compounds with high anticancer activity in A549 cells.[10][11] Another study highlighted that pyrrolidone derivatives with a 3,4,5-trimethoxyphenyl moiety also show promise as anticancer agents.[12]

Table 1: Comparative Anticancer Activity of Selected 1-Phenyl-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Compound/DerivativePhenyl SubstitutionCarboxylic Acid ModificationTarget Cell LineReported ActivityReference
Hydrazone Derivatives4-AcetamidophenylHydrazoneA549 (Lung)Potent anticancer activity[6][7]
5-Fluorobenzimidazole Derivative3,5-Dichloro-2-hydroxyphenyl5-FluorobenzimidazoleA549 (Lung)Highest anticancer activity in the series[10][11]
Antimicrobial Activity

The 1-phenyl-5-oxopyrrolidine-3-carboxylic acid scaffold has also proven to be a versatile template for the development of novel antimicrobial agents. The parent carboxylic acids often show no significant antibacterial or antifungal activity.[11] However, derivatization into esters, hydrazides, and subsequently into hydrazones, azoles, and other heterocyclic systems can unlock potent and selective antimicrobial effects.[6][7]

A key finding is the efficacy of these derivatives against multidrug-resistant (MDR) Gram-positive bacteria, particularly Staphylococcus aureus.[6][7] For instance, a derivative of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid bearing a 5-nitrothiophene substituent demonstrated promising and selective activity against MDR S. aureus strains.[6][7] Similarly, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, especially hydrazones with a 5-nitrothien-2-yl fragment, have shown potent inhibition of S. aureus and even surpassed the efficacy of the control antibiotic, cefuroxime, against several tested strains.[13] These compounds also exhibited the ability to disrupt bacterial biofilms.[13]

Further studies on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue revealed structure-dependent activity against Gram-positive pathogens like S. aureus, Enterococcus faecalis, and Clostridioides difficile.[10][11] A hydrazone derivative with a 5-nitrothien-2-yl moiety also showed promising activity against multidrug-resistant Candida auris isolates.[10]

Table 2: Comparative Antimicrobial Activity of Selected 1-Phenyl-5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

Compound/DerivativePhenyl SubstitutionCarboxylic Acid ModificationTarget Organism(s)Reported Activity (MIC)Reference
5-Nitrothiophene Hydrazone4-Acetamidophenyl5-Nitrothiophene HydrazoneMultidrug-resistant S. aureusPromising and selective[6][7]
5-Nitrothienylhydrazone2-Hydroxy-5-methylphenyl5-NitrothienylhydrazoneVarious bacterial strainsSurpassed control (cefuroxime, 7.8 µg/mL)[13]
Benzylidene Hydrazone2-Hydroxy-5-methylphenylBenzylidene HydrazoneS. aureusStrong inhibition (3.9 µg/mL)[13]
Thien-2-yl Hydrazone3,5-Dichloro-2-hydroxyphenylThien-2-yl HydrazoneMethicillin-resistant S. aureusTwo-fold stronger than clindamycin[10][11]
5-Nitrothien-2-yl Hydrazone3,5-Dichloro-2-hydroxyphenyl5-Nitrothien-2-yl HydrazoneMultidrug-resistant C. aurisPromising activity (16 µg/mL)[10][11]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure scientific integrity and enable reproducibility, this section outlines the fundamental synthetic and biological testing methodologies adapted from the peer-reviewed literature.

General Synthesis Workflow

The synthesis of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives typically follows a multi-step pathway, starting from the reaction of a substituted aniline with itaconic acid.

G cluster_0 Core Synthesis cluster_1 Derivatization A Substituted Aniline C 1-(Substituted-phenyl)-5- oxopyrrolidine-3-carboxylic acid A->C Reflux in H₂O B Itaconic Acid B->C D Esterification (e.g., MeOH, H₂SO₄) C->D E Methyl Ester Derivative D->E F Hydrazinolysis (e.g., Hydrazine monohydrate) E->F G Acid Hydrazide F->G H Condensation (e.g., Aromatic Aldehyde) G->H I Hydrazone Derivative H->I

Caption: General synthetic scheme for 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives.

Step-by-Step Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (A Representative Core Structure)

  • Reaction Setup: To a round-bottom flask, add N-(4-aminophenyl)acetamide and itaconic acid in water.[7]

  • Reflux: Heat the reaction mixture to reflux and maintain for a specified period.

  • Crystallization and Filtration: Cool the reaction mixture to allow the product to crystallize. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with a suitable solvent (e.g., water, ethanol) and dry to obtain the desired 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid.[7]

Causality: The reaction of the primary amine of the aniline with the conjugated double bond of itaconic acid, followed by intramolecular cyclization and dehydration, leads to the formation of the 5-oxopyrrolidine ring.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

G A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate each well with a standardized bacterial/fungal suspension A->B C Incubate the plate at the appropriate temperature and duration B->C D Determine the MIC: the lowest concentration with no visible growth C->D

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol for Broth Microdilution Assay

  • Compound Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or at a specified temperature and duration for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10][11]

Self-Validation: Positive and negative growth controls (wells with inoculum but no compound, and wells with medium only, respectively) and a reference antibiotic control are run in parallel to validate the assay results.

Comparative Alternatives and Future Directions

The exploration of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid derivatives is still in its early stages. While direct comparisons to established anticancer and antimicrobial drugs are premature, the initial findings are compelling. The demonstrated activity against MDR pathogens is particularly noteworthy, given the urgent need for new antimicrobial agents.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the phenyl ring and the carboxylic acid moiety will be crucial to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidating how these compounds exert their anticancer and antimicrobial effects will guide further development and identify potential molecular targets.

  • In Vivo Efficacy and Toxicity: Promising lead compounds will need to be evaluated in animal models to assess their therapeutic potential and safety profiles.

  • Expansion to Other Therapeutic Areas: While the current focus is on oncology and infectious diseases, the pyrrolidinone scaffold's known activity in the central nervous system suggests that these derivatives could be explored for neurological disorders, although there is currently no published evidence in this area for this specific class of compounds.

Conclusion

The 1-phenyl-5-oxopyrrolidine-3-carboxylic acid scaffold represents a promising and versatile platform for the discovery of new therapeutic agents. While the parent compound, 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, remains largely uncharacterized in the peer-reviewed literature, the biological activities of its close analogues provide a strong rationale for its further investigation. The potent anticancer and, most notably, the anti-MDR bacterial and fungal activities of its derivatives underscore the potential of this chemical class. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and rapidly evolving field of drug discovery.

References

  • Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. Pharmaceuticals, 15(8), 970. [Link]

  • MDPI. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • Pranaitytė, G., Grybaitė, B., Mickevičius, V., Petrikaitė, V., & Endriulaitytė, U. (2024). Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. In Open readings 2024: the 67th international conference for students of physics and natural sciences: book of abstracts (p. 88). Vilnius University Press.
  • National Institutes of Health. (2022). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. [Link]

  • National Institutes of Health. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. [Link]

  • National Institutes of Health. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

  • Chemical Technology. (2014, November 17). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. [Link]

  • MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

  • MDPI. (2024, December 17). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]

  • National Institutes of Health. (2025). The role of neuro-supportive substances of natural origin in neurological conditions—A literature-based formulators' perspective. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Frontiers. (2024). Editorial: Drug discovery from herbal medicines/polypeptides for neurological diseases. [Link]

  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • MARINE-DERIVED COMPOUNDS FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. [Link]

  • National Institutes of Health. (2025). Phytochemical Nanoparticles for the Treatment of Neurological Disorders. [Link]

  • ResearchGate. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

  • ScienceOpen. (2018, May 11). Old Drugs as New Treatments for Neurodegenerative Diseases. [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling Guide for 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

A Senior Application Scientist's Guide to Personal Protective Equipment and Operational Safety

Disclaimer: This document is intended as a safety and handling guide for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is not currently available. The recommendations herein are based on a hazard assessment of structurally similar compounds and the constituent functional groups. Until this compound is fully characterized, it must be handled with the utmost caution, assuming it is hazardous.

Hazard Assessment and Chemical Profile

Given the absence of specific toxicological data, a conservative approach to safety is mandatory. The chemical structure of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid suggests several potential hazards based on its functional groups:

  • Carboxylic Acid: This group confers acidic properties, making the compound likely to be corrosive or irritating to the skin, eyes, and respiratory tract.[1][2] Concentrated acids can cause severe chemical burns and are toxic if ingested.[1][2]

  • N-Aryl Pyrrolidone Core: N-substituted pyrrolidones can have a range of toxicological profiles. Some are known skin and eye irritants.[3] For example, a structurally analogous compound, 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid, is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4]

  • Methoxyphenyl Group: This group is related to anisole and other phenol ethers. While often of low toxicity, some substituted phenols can be skin sensitizers and irritants.[5][6]

Based on this analysis, 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid should be treated as a compound that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: inhalation, ingestion, and skin/eye contact.

Primary Engineering Controls

All handling of solid (powder) or dissolved forms of this compound must be performed within a certified chemical fume hood to control airborne particles and vapors.[1] The work area should be equipped with an emergency eyewash station and a safety shower, both of which should be readily accessible and tested regularly.[4][7]

Mandatory PPE

The following table summarizes the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes.[8] A full-face shield must be worn over the goggles when handling larger quantities (>1g) or when there is a significant risk of splashing.[4] This combination protects against splashes and airborne powder.
Hands Double-Gloving: Nitrile GlovesAn inner and outer pair of nitrile gloves should be worn.[2][8] Nitrile is recommended for its resistance to a broad range of chemicals, including acids.[9][10] Gloves should be inspected for defects before each use and changed immediately if contamination is suspected.[11][12]
Body Chemical-Resistant Lab CoatA lab coat, preferably one that is chemical-resistant, must be worn and fully buttoned.[9][10] This protects skin and personal clothing from accidental spills.
Respiratory N95 Respirator (or higher)When handling the solid powder outside of a fume hood (not recommended) or if there is a risk of aerosolization, a NIOSH-approved N95 respirator is the minimum requirement. For significant aerosol-generating procedures, a higher level of protection, such as a full-face respirator with appropriate cartridges, may be necessary.[4][13]
Feet Closed-toe ShoesShoes must fully cover the feet; sandals and other open-toed footwear are strictly prohibited in the laboratory.[9]

Operational and Handling Plan

A systematic workflow is crucial for minimizing risk. This plan outlines the key steps from preparation to disposal.

Pre-Experiment Preparation
  • Review Safety Protocols: Before beginning any work, review this guide and the general safety procedures for handling acidic and irritant compounds.[1][2]

  • Assemble all Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily available in the fume hood.

  • Inspect PPE: Carefully inspect all PPE for damage or defects before donning.

  • Prepare Work Area: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

Step-by-Step Handling Procedure

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don all required PPE (Goggles, Face Shield, Gloves, Coat) Prepare_Hood 2. Prepare fume hood work surface Don_PPE->Prepare_Hood Verify setup Weigh 3. Weigh compound in fume hood Prepare_Hood->Weigh Begin work Dissolve 4. Dissolve or use compound Weigh->Dissolve Proceed with experiment Decontaminate 5. Decontaminate glassware & surfaces Dissolve->Decontaminate Experiment complete Dispose_Waste 6. Dispose of waste in labeled containers Decontaminate->Dispose_Waste Doff_PPE 7. Doff PPE in correct order Dispose_Waste->Doff_PPE Wash_Hands 8. Wash hands thoroughly Doff_PPE->Wash_Hands

Caption: Step-by-step workflow for safely handling the compound.

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Small Spill (in fume hood):

    • Alert nearby personnel.

    • Wearing full PPE, use a spill kit with a neutralizer (such as sodium bicarbonate for acidic compounds) or an inert absorbent material.[14][15]

    • Gently sweep the absorbed material into a designated waste container.

    • Wipe the area with a suitable solvent, followed by soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety officer immediately.

    • Prevent entry into the affected area.

    • Allow only trained emergency personnel to handle the cleanup.

Disposal Plan

All materials contaminated with 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid must be disposed of as hazardous chemical waste.

Waste Segregation and Labeling

Waste_Management cluster_generation Waste Generation cluster_disposal Disposal Pathway Solid_Waste Contaminated Solids (Gloves, Paper, Powder) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquids (Solvents, Solutions) Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Waste_Pickup Scheduled Pickup by Environmental Health & Safety Solid_Container->Waste_Pickup Liquid_Container->Waste_Pickup

Caption: Segregation and disposal pathway for contaminated waste.

  • Solid Waste: All contaminated solids, including gloves, weigh paper, bench covers, and unused compound, must be placed in a clearly labeled, sealed container for solid hazardous waste.[16][17]

  • Liquid Waste: Solutions containing the compound and contaminated solvents must be collected in a dedicated, sealed, and clearly labeled container for liquid hazardous waste. Do not mix with incompatible waste streams.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

  • Final Disposal: Follow all institutional and local regulations for the disposal of chemical waste.[18] Contact your institution's Environmental Health & Safety (EHS) department for specific procedures and to schedule a waste pickup.[16]

References

  • Acid Handling - Standard Operating Procedure. University of Wyoming. [Link]

  • Safety Data Sheet: N-Ethyl-2-pyrrolidone - Carl ROTH. [Link]

  • Safety Data Sheet: 4-Methoxyphenol - Carl ROTH. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric - University of California, Santa Cruz. [Link]

  • Hazardous Substance Fact Sheet: N-methyl-2-pyrrolidone - New Jersey Department of Health. [Link]

  • What are the safety precautions when handling acids? - Innoveda Chemicals Blog. [Link]

  • Personal Protective Equipment - University of Northern Iowa Environmental Health & Safety. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations Office on Drugs and Crime. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory, National Institutes of Health. [Link]

  • Safety Data Sheet: Pyrrolidine - Fisher Scientific (International). [Link]

  • Top 5 Safety Tips When Working with Acidic Liquids - Innoveda Chemicals. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.